Furazolidone

Catalog No.
S528564
CAS No.
67-45-8
M.F
C8H7N3O5
M. Wt
225.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furazolidone

CAS Number

67-45-8

Product Name

Furazolidone

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+

InChI Key

PLHJDBGFXBMTGZ-WEVVVXLNSA-N

SMILES

Array

solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C
3.64e-01 g/L

Synonyms

Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon;

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound Furazolidone is 225.0386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/l (at 25 °c)solubility in water (ph 6): approx 40 mg/l @ 25 °c3.64e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757038. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

furazolidone crystal structure lattice energy

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure and Molecular Packing

A key 2021 study successfully determined the single crystal structure of furazolidone (FZL) for the first time, allowing for a direct comparison with the related nitrofuran antibiotic, nitrofurantoin (NFT) [1] [2].

  • Molecular Conformation: The FZL molecule adopts a perfectly planar conformation in the crystal, which facilitates efficient molecular packing into layers and columns [2].
  • Hydrogen-Bonded Chains: Both FZL and NFT crystals share a common chain-like packing motif stabilized by C−H···O hydrogen bonds. The total energy of these interactions in the chain is approximately 30 kJ·mol⁻¹ for both crystals [2].
  • Key Structural Difference: A significant difference lies in the interactions between these chains. NFT can form additional moderate-strength N−H···O hydrogen bonds (energy of ~27.9 kJ·mol⁻¹) due to its N−H group, which are absent in FZL. This leads to a much stronger interaction energy between adjacent chains in NFT (40.7 kJ·mol⁻¹) compared to FZL (18.6 kJ·mol⁻¹) [2].
  • Stabilization by π-Stacking: The hydrogen-bonded layers in FZL are held together primarily by π∙∙∙π stacking interactions. Because of its planar conformation, the packing energy from these interactions is notably high at ~74.8 kJ·mol⁻¹, compared to ~65.2 kJ·mol⁻¹ in the non-planar NFT crystal [2].

The following diagram illustrates the relationship between molecular structure and crystal packing:

furazolidone_packing MolStruct Molecular Structure of this compound PlanarConf Planar Molecular Conformation MolStruct->PlanarConf ChainMotif Hydrogen-Bonded Chain Motif (~30 kJ·mol⁻¹) PlanarConf->ChainMotif LayerPacking Layer Formation via π-Stacking (~74.8 kJ·mol⁻¹) ChainMotif->LayerPacking CrystalArch Final 3D Crystal Architecture LayerPacking->CrystalArch

Relationship between this compound's molecular structure and its 3D crystal packing.

Thermodynamic Properties

While the search results do not list a single "lattice energy" value, they provide experimentally determined standard thermodynamic functions of sublimation, which are directly related to the crystal lattice energy [1] [2].

Sublimation Thermodynamics at 298.15 K [2]:

Compound ΔHsub° (kJ·mol⁻¹) ΔGsub° (kJ·mol⁻¹)
Nitrofurantoin (NFT) 129.3 77.6
This compound (FZL) 120.4 70.5

The study concluded that while NFT has a higher sublimation enthalpy and Gibbs energy, its gain in crystal lattice energy is leveled by an entropy increase compared to FZL [2].

Key Experimental Protocols

The following methodologies from the 2021 study provide a framework for obtaining this data.

Single Crystal Growth
  • Objective: Obtain a high-quality single crystal for X-ray diffraction analysis [2].
  • Protocol: Slow crystallization of FZL from an acetone solution. The specific conditions (concentration, temperature profile) were optimized through variation of solvent and crystallization method [2].
Sublimation Thermodynamics
  • Objective: Measure the standard thermodynamic functions of sublimation (ΔHsub°, ΔGsub°) [1] [2].
  • Protocol: Saturated vapor pressures were measured using the transpiration method. The compounds were heated, and the vapor was transported by an inert gas stream, which was then condensed and quantified. vapor pressure data collected at different temperatures was used to calculate the sublimation thermodynamics [1] [2].
Computational Analysis of Non-Covalent Interactions
  • Objective: Characterize and quantify the energy of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal lattice [1] [2].
  • Protocol: A combined use of QTAIMC (Quantum Theory of Atoms in Molecules and Crystals) and Hirshfeld surface analysis on the experimental crystal structure. QTAIMC allows for the calculation of interaction energies at specific bond critical points, while Hirshfeld surfaces provide a visual map of intermolecular contacts [2].

Interpretation and Relationship to Lattice Energy

For molecular crystals, the sublimation enthalpy (ΔHsub°) is often considered a direct experimental measure of the crystal lattice energy at a given temperature. The data shows that NFT has a stronger lattice energy than FZL, consistent with its additional N−H···O hydrogen bond [2].

However, the overall stability and pharmaceutically relevant properties like solubility are a balance between this energy and other factors. The gain in NFT's lattice energy is partially offset by a greater entropy change upon sublimation. Furthermore, FZL's highly efficient planar structure and strong π-stacking interactions compensate for its lack of a strong hydrogen bond donor, resulting in a robust crystal lattice of a different type [2].

References

furazolidone thermodynamic properties sublimation solubility

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties of Furazolidone

The following tables consolidate key quantitative data on the sublimation and solubility of this compound (FZL) from a combined experimental and theoretical study [1] [2] [3].

Table 1: Standard Thermodynamic Functions of Sublimation (at 298.15 K)

This table presents data related to the transition from the solid to the gas phase, measured using the transpiration method [1] [2].

Compound ΔsubH⁰ (kJ·mol⁻¹) ΔsubG⁰ (kJ·mol⁻¹) ΔsubS⁰ (J·mol⁻¹·K⁻¹)
This compound (FZL) 129.4 ± 1.5 Not explicitly stated Calculated from ΔsubH and T
Nitrofurantoin (NFT) 137.6 ± 0.8 Not explicitly stated Calculated from ΔsubH and T

Table 2: Solubility (x) and Standard Thermodynamic Functions of Dissolution in Buffer Solutions and 1-Octanol

This table shows the solubility and dissolution thermodynamics of this compound, investigated using the saturation shake-flask method across a temperature range of 298.15 to 313.15 K [1] [2].

Solvent Temperature (K) Solubility, x (mole fraction) ΔsolH⁰ (kJ·mol⁻¹) ΔsolG⁰ (kJ·mol⁻¹) ΔsolS⁰ (J·mol⁻¹·K⁻¹)
Buffer pH 2.0 298.15 - 30.3 42.4 -40.7
Buffer pH 7.4 298.15 - 21.6 43.7 -74.2
1-Octanol 298.15 - 12.1 27.0 -50.0

A separate study in 12 pure solvents provided the following mole fraction solubility data for this compound [4]:

Solvent Type Example Solvents Approx. Mole Fraction Solubility at 323.15 K
Polar Aprotic DMF, DMAC Marginally higher than in alcohols and water [4]
Aqueous EDTA-2Na Mass fraction 0.03 1.949 × 10⁻⁵ [4]

Experimental Protocols

The key methodologies used in the primary study are detailed below [1] [2] [3].

  • Sublimation Thermodynamics (Transpiration Method)

    • Principle: A stream of an inert gas (e.g., nitrogen) is passed over the solid sample in a thermostated column, carrying the sublimated vapor.
    • Procedure: The gas stream becomes saturated with the compound's vapor at a specific temperature. The vapor is then transported to a cold trap where it re-condenses. The amount of transported substance is determined by weighing the trap. The saturated vapor pressure is calculated from the amount of substance collected, the gas flow rate, and the temperature.
    • Data Analysis: The temperature dependence of the vapor pressure is used to calculate the standard molar enthalpy of sublimation (ΔsubH⁰) via the Clausius-Clapeyron equation. The Gibbs energy (ΔsubG⁰) and entropy (ΔsubS⁰) of sublimation are then derived.
  • Solubility and Dissolution Thermodynamics (Saturation Shake-Flask Method)

    • Procedure: An excess of the solid compound is added to the solvent in a sealed vial. The mixture is agitated in a thermostated water shaker-bath until equilibrium is reached (typically 24-72 hours). The concentration of the compound in the saturated solution is then analyzed, often by HPLC or UV-Vis spectroscopy.
    • Data Analysis: The solubility, expressed in mole fraction, is determined at several temperatures. The van't Hoff equation is used to calculate the standard molar enthalpy of dissolution (ΔsolH⁰) from the slope of the ln(x) versus 1/T plot. The Gibbs energy (ΔsolG⁰) and entropy (ΔsolS⁰) of dissolution are subsequently calculated.

The following diagram illustrates the logical workflow and key relationships in the experimental study.

architecture cluster_0 Input & Foundation cluster_1 Core Processes cluster_2 Output & Application Molecular & Crystal Structure Molecular & Crystal Structure Experimental Methods Experimental Methods Molecular & Crystal Structure->Experimental Methods Thermodynamic Data Thermodynamic Data Experimental Methods->Thermodynamic Data Pharmaceutical Properties Pharmaceutical Properties Thermodynamic Data->Pharmaceutical Properties Crystal Structure Determination Crystal Structure Determination Crystal Structure Determination->Molecular & Crystal Structure QTAIM & Hirshfeld Analysis QTAIM & Hirshfeld Analysis QTAIM & Hirshfeld Analysis->Molecular & Crystal Structure Transpiration Method Transpiration Method Sublimation Thermodynamics Sublimation Thermodynamics Transpiration Method->Sublimation Thermodynamics Sublimation Crystal Lattice Energy Crystal Lattice Energy Sublimation Thermodynamics->Crystal Lattice Energy Shake-Flask Method Shake-Flask Method Solubility & Dissolution Solubility & Dissolution Shake-Flask Method->Solubility & Dissolution Solubility Solvation Characteristics Solvation Characteristics Solubility & Dissolution->Solvation Characteristics DSC/TG Analysis DSC/TG Analysis Thermal Stability Thermal Stability DSC/TG Analysis->Thermal Stability Solid-State Stability Solid-State Stability Crystal Lattice Energy->Solid-State Stability Oral Bioavailability Oral Bioavailability Solvation Characteristics->Oral Bioavailability Membrane Permeability Membrane Permeability Solvation Characteristics->Membrane Permeability

Experimental Workflow and Structure-Property Relationships

Molecular Insights and Pharmaceutical Relevance

The thermodynamic properties of this compound are intrinsically linked to its molecular and crystal structure [2] [3].

  • Crystal Structure and Lattice Energy: The crystal structure of this compound was determined for the first time in this study. It adopts a planar conformation, facilitating a packing structure with layers and columns. The crystal lattice is stabilized by a combination of weak C−H···O hydrogen bonds and significant π∙∙∙π stacking interactions. The total crystal lattice energy at 0 K (Elatt(0K)) for FZL was computed to be 121.9 kJ·mol⁻¹, which is lower than that of its analog Nitrofurantoin (NFT, 139.6 kJ·mol⁻¹). This lower lattice energy contributes to FZL's lower sublimation enthalpy [2] [3].
  • Interpreting Solubility and Sublimation: The data reveals a critical trade-off. FZL's lower crystal lattice energy makes it easier to sublime but does not directly translate to higher aqueous solubility. The dissolution process in water is endothermic (positive ΔsolH⁰) and entropy-driven, but the large, positive Gibbs energy (ΔsolG⁰) across all solvents indicates low spontaneity of dissolution, which is characteristic of Biopharmaceutical Classification System (BCS) Class IV drugs [1] [2] [3]. The more favorable solvation in 1-octanol (lower ΔsolG⁰) compared to aqueous buffers suggests FZL has better membrane permeability [2].

References

Comprehensive Application Notes and Protocols: Furazolidone in Helicobacter pylori Eradication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furazolidone and Its Relevance in H. pylori Management

This compound is a synthetic nitrofuran antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria that has emerged as a valuable therapeutic option for Helicobacter pylori (H. pylori) eradication, particularly in regions with high resistance to conventional antibiotics. The escalating global challenge of antibiotic resistance has compromised the efficacy of standard triple therapies containing clarithromycin and metronidazole, with failure rates exceeding 20% in some countries [1]. This compound addresses this critical need through its unique mechanism of action involving DNA cross-linking that prevents bacterial replication and transcription, resulting in bactericidal effects against H. pylori [2].

The revival of this compound in H. pylori treatment regimens stems from its favorable resistance profile and cost-effectiveness, especially in developing countries where H. pylori prevalence reaches 80-90% [1]. Recent genomic surveillance studies conducted in Colombia have demonstrated remarkably low resistance rates to this compound (0.84%) compared to high resistance rates for metronidazole and clarithromycin, positioning this compound as an invalualble salvage therapy option [3]. Furthermore, innovative drug delivery approaches incorporating this compound into liposomal systems with mucopenetrative enhancers like N-acetylcysteine (NAC) have shown promising results in overcoming the gastric mucosal barrier, potentially revolutionizing treatment efficacy [2].

Chemical Properties and Pharmacological Profile

Fundamental Characteristics

This compound exhibits specific physicochemical properties that influence its formulation and clinical application:

  • Molecular weight: 225.158 g/mol
  • Physical description: Yellow, crystalline, odorless powder
  • Solubility profile: Limited aqueous solubility (4 mg/100 mL water), readily soluble in acetonitrile
  • Dispensing characteristics: Compatible with various oral formulation approaches despite solubility challenges [2]
Mechanism of Antibacterial Action

This compound exerts its anti-H. pylori effects through a multi-faceted mechanism:

  • DNA interaction: The drug intercalates into bacterial DNA, forming crosslinks that prevent replication and transcription, ultimately causing cell death
  • Nitroreduction metabolism: The nitro group of this compound undergoes reduction to reactive intermediates that damage bacterial DNA and proteins
  • Resistance minimization: The multi-target mechanism reduces the likelihood of resistance development compared to single-target antibiotics [2]
Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion profile of this compound includes:

  • Oral absorption: Well absorbed following oral administration
  • Tissue distribution: Distributed into various tissues, with significant concentration in the gastrointestinal tract
  • Metabolic fate: Metabolized extensively in the liver
  • Elimination pathways: Excreted mainly through urine and feces [2]

Table 1: Pharmacological Properties of this compound

Parameter Characteristics Research Implications
Chemical Class Synthetic nitrofuran Requires consideration in drug interaction assessments
Solubility Limited water solubility (4 mg/100 mL) Formulation challenges; may benefit from advanced delivery systems
Mechanism of Action DNA cross-linking; inhibition of replication/transcription Lower resistance potential compared to single-target antibiotics
Bacterial Coverage Broad-spectrum (Gram-positive and Gram-negative) Suitable for combination therapies against H. pylori
Metabolism Hepatic transformation Potential drug interactions; consideration for patients with hepatic impairment

Clinical Efficacy Data and Comparative Analysis

Eradication Rates Across Regimens

Recent clinical investigations have established the therapeutic efficacy of this compound-containing regimens for H. pylori eradication:

  • A 2022 double-blind clinical trial in Iran (n=200) demonstrated an overall eradication rate of 80.5% with this compound-bismuth quadruple therapy, with the probiotic-supplemented group achieving 84% versus 77% in the placebo group (P=0.2) [1]
  • A 2025 systematic review and network meta-analysis of 55 studies identified rabeprazole + bismuth + this compound + tetracycline as the top-ranking regimen for eradication efficacy (SUCRA: 97.5) among Chinese guideline-recommended therapies [4]
  • A 2014 randomized clinical trial (n=110) in Iran reported significantly higher eradication rates with this compound-based quadruple therapy (94.5%) compared to standard triple therapy (83.6%), though the difference did not reach statistical significance (P=0.067) [5]
Rescue Therapy Performance

This compound has demonstrated particular value in salvage regimens for treatment-resistant H. pylori infections:

  • A 2009 study evaluating a 7-day course of this compound, levofloxacin, and lansoprazole in patients with persistent H. pylori infection demonstrated 89% per-protocol eradication rate, with 100% success in patients with only one previous treatment failure [6]
  • The same study revealed significantly reduced efficacy (74% vs. 100%, P=0.002) in patients with prior this compound exposure, highlighting the importance of reserving this antibiotic for rescue settings in treatment-naïve patients [6]
  • Notably, efficacy decreased to 57% when three or more prior treatment regimens had failed, emphasizing the window of optimal application for this compound-based rescue therapy [6]

Table 2: Clinical Efficacy of this compound-Containing Regimens for H. pylori Eradication

Regimen Composition Duration Eradication Rate Study Characteristics Reference
Rabeprazole + Bismuth + this compound + Tetracycline Not specified Highest ranking (SUCRA: 97.5) Network meta-analysis of 55 studies [4]
This compound (100mg q.i.d) + Bismuth + Amoxicillin + Pantoprazole 14 days 84% (with probiotics) Double-blind RCT (n=200) [1]
Bismuth + this compound (100mg Q6h) + Tetracycline + PPI 14 days 94.5% Randomized clinical trial (n=110) [5]
This compound (200mg b.i.d) + Levofloxacin + Lansoprazole 7 days 89% (rescue therapy) Prospective open-label trial (n=48) [6]

Safety Profile and Adverse Effect Management

Adverse Effect Incidence and Patterns

The safety considerations for this compound must be carefully balanced against its efficacy benefits:

  • The 2022 Iranian clinical trial documented a significantly lower overall adverse effect rate in the probiotic-supplemented group (30%) compared to placebo (62%), with abdominal pain being the most common complaint (15% vs. 28%, P=0.03) [1]
  • Gastrointestinal disturbances, particularly nausea and vomiting, represent the most frequently reported adverse effects, occurring in approximately 5.45% of patients according to one study, though symptoms were typically tolerable and rarely necessitated treatment discontinuation [5]
  • Earlier research raised concerns about potential carcinogenicity or genotoxicity based on in vitro studies showing marked cytotoxicity in Hep-2, Caco-2, and V79 cells, largely attributed to radical nitro-anion production during this compound metabolism that may induce protein and DNA damage [7]
Risk Mitigation Strategies

Several approaches can optimize the safety profile of this compound-containing regimens:

  • Probiotic co-administration demonstrates potential for reducing gastrointestinal adverse effects, particularly abdominal pain, based on randomized trial evidence [1]
  • Appropriate patient screening for glucose-6-phosphate dehydrogenase (G6PD) deficiency is essential, as this condition represents a contraindication due to the risk of hemolytic anemia [1]
  • Dosage optimization through high-dose (100mg q.i.d.) 14-day bismuth-containing quadruple therapy achieves an optimal balance between efficacy and side effect profile [1]
  • Drug interaction precautions are warranted, as this compound may exhibit monoamine oxidase inhibitor (MAOI)-like properties, necessitating patient counseling regarding dietary restrictions and medication interactions [6]

Experimental Protocols and Methodologies

Conventional this compound Quadruple Therapy Protocol

Objective: To evaluate the efficacy, compliance, and adverse effects of this compound-based quadruple therapy for H. pylori eradication.

Materials:

  • This compound (100mg tablets)
  • Bismuth subcitrate (120mg tablets)
  • Tetracycline (250mg capsules) or Amoxicillin (1000mg tablets)
  • Proton pump inhibitor (e.g., omeprazole 20mg, pantoprazole 40mg, or lansoprazole 30mg)
  • Optional: Probiotic preparation (e.g., Familact containing 9 strains)

Methodology:

  • Patient selection: Include adults (>18 years) with confirmed H. pylori infection by histology or urea breath test. Exclude patients with previous H. pylori eradication treatment, recent antibiotic use (4 weeks), severe hepatic/renal impairment, pregnancy, or G6PD deficiency [1]
  • Randomization: Assign eligible participants to intervention or control groups using computer-generated random sequences with allocation concealment
  • Dosing regimen:
    • This compound 100mg four times daily (q.i.d.)
    • Bismuth subcitrate 120mg twice daily (b.i.d.) [5] or 240mg b.i.d. [1]
    • Tetracycline 250mg four times daily (q.i.d.) [5] OR Amoxicillin 1000mg twice daily (b.i.d.) [1]
    • PPI twice daily (e.g., pantoprazole 40mg b.i.d. or omeprazole 20mg b.i.d.)
    • Optional: Probiotic preparation twice daily [1]
  • Treatment duration: 14 days [1] [5]
  • Adherence assessment: Evaluate at end of treatment by pill count; define >90% consumption as adherent [1]
  • Outcome measures:
    • Primary: H. pylori eradication confirmed by fecal antigen test [1] or urea breath test [5] at 4-12 weeks post-treatment
    • Secondary: Adverse effects recorded via structured questionnaire, compliance rates [1]
Advanced Liposomal Formulation Protocol

Objective: To develop a targeted liposomal drug delivery system incorporating this compound and N-acetylcysteine (NAC) to enhance mucopenetration and improve H. pylori eradication.

Materials:

  • This compound, N-acetylcysteine (NAC), cholesterol
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
  • Didodecyldimethylammonium bromide (DDAB) for cationic liposomes
  • Dihexadecyl phosphate (DCP) for anionic liposomes
  • Pluronic F-127, coumarin-6 (fluorescent marker)
  • H. pylori strain NCTC 12455 [2]

Liposome Preparation:

  • Apply modified reverse-phase evaporation (REV) technique
  • Prepare charged and neutral formulations:
    • Cationic liposomes: DSPC, cholesterol, DDAB
    • Anionic liposomes: DSPC, cholesterol, DCP
    • Neutral liposomes: DSPC, cholesterol only [2]
  • Incorporate Pluronic F-127 to enhance stability and mucopenetration
  • Characterize formulations for encapsulation efficiency using HPLC
  • Analyze particle size using Izon q-nano particle size analyzer [2]

Mucopenetration Testing:

  • Utilize modified silicon tube method
  • Employ coumarin-6 as fluorescent marker
  • Quantify penetration efficiency through synthetic mucus barrier [2]

Anti-H. pylori Efficacy Assessment:

  • Culture H. pylori under appropriate conditions
  • Evaluate time-kill kinetics of formulations
  • Compare eradication time between formulations with/without NAC [2]

G cluster_preparation Liposome Preparation cluster_characterization Formulation Characterization cluster_testing Efficacy Testing LiposomalProtocol Liposomal Formulation Protocol REV Reverse-Phase Evaporation LiposomalProtocol->REV Cationic Cationic Liposomes DSPC + Cholesterol + DDAB REV->Cationic Anionic Anionic Liposomes DSPC + Cholesterol + DCP REV->Anionic Neutral Neutral Liposomes DSPC + Cholesterol REV->Neutral Pluronic Add Pluronic F-127 Cationic->Pluronic Anionic->Pluronic Neutral->Pluronic HPLC HPLC Analysis Encapsulation Efficiency Pluronic->HPLC ParticleSize Particle Size Analyzer Size Distribution Pluronic->ParticleSize Stability Stability Assessment HPLC->Stability ParticleSize->Stability MucoPen Mucopenetration Assay Modified Silicon Tube Method Stability->MucoPen TimeKill Time-Kill Kinetics MucoPen->TimeKill NACEffect NAC Enhancement Evaluation TimeKill->NACEffect

Diagram 1: Experimental workflow for developing liposomal this compound formulations with enhanced mucopenetration

Molecular Mechanisms and Resistance Profiles

Antibacterial Action Pathway

This compound exerts its anti-H. pylori effects through a multi-stage mechanism:

  • Cellular penetration: The drug enters bacterial cells through passive diffusion and active transport mechanisms
  • Nitroreduction: Bacterial nitroreductases convert this compound to reactive intermediates that cause DNA cross-linking
  • Transcription inhibition: The cross-linked DNA cannot undergo normal transcription processes
  • Replication blockade: DNA replication is prevented due to structural damage
  • Cell death induction: Cumulative damage triggers apoptotic pathways in bacterial cells [2] [7]
Resistance Mechanisms and Surveillance

Despite generally low resistance rates, understanding potential resistance mechanisms is crucial:

  • Primary resistance mutations: Occur in the porD gene encoding flavodoxin pyruvate oxidoreductase, specifically at positions G353A, A356G, and C357T [3]
  • Resistance prevalence: Colombian genomic surveillance identified only 0.84% (2/239) of H. pylori isolates with the C357T porD mutation associated with this compound resistance [3]
  • Regional variation: The phylogenomic analysis revealed an independent H. pylori lineage in Colombia (hspColombia) with distinct resistance patterns [3]
  • Comparative advantage: The minimal resistance development to this compound contrasts sharply with high resistance rates to metronidazole and clarithromycin in many regions [3]

G cluster_mechanism Mechanism of Antibacterial Action cluster_resistance Resistance Mechanisms FZD This compound Entry into Bacterial Cell Reduction Nitroreduction by Bacterial Enzymes FZD->Reduction porD porD Gene Mutations (G353A, A356G, C357T) FZD->porD Intermediate Reactive Intermediate Formation Reduction->Intermediate DNA DNA Cross-linking Inhibition of Replication/Transcription Intermediate->DNA Death Bacterial Cell Death DNA->Death Reduced Reduced Drug Activation porD->Reduced Survival Bacterial Survival Reduced->Survival

Diagram 2: Molecular mechanisms of this compound antibacterial action and resistance development in H. pylori

Emerging Applications and Future Directions

Advanced Drug Delivery Systems

Recent innovations have focused on overcoming physiological barriers to H. pylori eradication:

  • Liposomal encapsulation protects this compound from degradation in the acidic gastric environment and enhances targeted delivery to the infection site [2]
  • Mucopenetration enhancement through N-acetylcysteine (NAC) co-administration significantly improves eradication efficacy, achieving complete H. pylori eradication in 2.5 hours compared to six hours without NAC [2]
  • Surface charge optimization of liposomes balances adhesion and penetration through the gastric mucus layer, with charged liposomes demonstrating higher encapsulation efficiency than neutral formulations [2]
  • Pluronic F-127 incorporation stabilizes liposomal formulations and enhances diffusion through the mucus barrier via its thermoreversible gel properties [2]
Rescue Therapy Protocols

This compound has established particular value in salvage regimens for treatment-resistant cases:

  • Levofloxacin-furazolidone combinations demonstrate 89% eradication rates in patients with previous treatment failures, with optimal results (100% success) in patients with only one prior failure [6]
  • Strategic sequencing reserves this compound for second- or third-line therapy to maximize efficacy and minimize resistance development [6]
  • Dosage optimization in rescue settings utilizes higher this compound doses (200mg twice daily) with complementary antibiotics to overcome persistent infections [6]
Regional Tailoring of Therapies

The geographic variability in H. pylori strains and resistance patterns necessitates region-specific approaches:

  • hspColombia lineage identification highlights the importance of local genomic surveillance to guide antibiotic selection [3]
  • African-enigma parallels observed in Colombian coastal regions with high H. pylori prevalence but low gastric cancer incidence suggest potential strain-specific virulence factors [3]
  • Resource-appropriate protocols optimize this compound use in developing countries where conventional antibiotics face high resistance rates and cost barriers [1] [5]

Conclusion

This compound represents a valuable therapeutic option in the escalating battle against antibiotic-resistant H. pylori infections. The compelling efficacy evidence from clinical trials, coupled with innovative delivery approaches and favorable resistance profile, positions this drug as both a current solution and future platform for development. Researchers and clinicians should consider regional resistance patterns, appropriate patient selection, and strategic treatment sequencing when incorporating this compound into H. pylori management protocols. The ongoing development of advanced delivery systems, particularly liposomal formulations with mucopenetration enhancers, promises to further enhance the therapeutic potential of this compound in challenging H. pylori infections.

References

Furazolidone in H. pylori Eradication: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Helicobacter pylori infection is a major global health concern, associated with chronic gastritis, peptic ulcers, and gastric cancer. With traditional triple-therapy eradication rates falling below 80% in many regions due to high clarithromycin and metronidazole resistance, the need for effective rescue therapies is paramount [1] [2] [3]. Furazolidone, a synthetic nitrofuran derivative, has re-emerged as a core component in quadruple therapies due to its potent anti-H. pylori activity and notably low resistance rates, even among metronidazole-resistant isolates [4] [2] [5]. Its mechanisms of action include causing DNA crosslinking in bacterial cells, leading to cell death [6]. The Fifth Chinese National Consensus Report has formally recommended this compound for H. pylori eradication, affirming its clinical importance [5].

Regimen Formulations and Comparative Efficacy

This compound is typically used in a quadruple regimen consisting of a Proton Pump Inhibitor (PPI), Bismuth, Amoxicillin, and This compound. Dosing and duration are critical for success, with 10 to 14-day courses being most common. The table below summarizes key regimens and their documented efficacy.

Table 1: Documented this compound-Based Quadruple Therapies and their Eradication Rates

Therapy Composition (All twice daily) Duration Study Design Eradication Rate (PP) Eradication Rate (ITT) Citation
Rabeprazole 20 mg, Amoxicillin 1 g, Levofloxacin 0.2 g, this compound 0.1 g 7 days Randomized Controlled Trial 94.3% 86.0% [3]
PPI*, Amoxicillin 1 g, Bismuth#, this compound 100 mg 10-14 days Retrospective Study (n=992) 94.5% (Overall) - [2]
Omeprazole 20 mg, Bismuth Subcitrate 240 mg, Tetracycline 500 mg, this compound 200 mg 7 days Open Cohort Study 67.0% 63.0% [7]
Rabeprazole 20 mg, Amoxicillin 1 g, Bismuth Potassium Citrate 220 mg, this compound 100 mg 14 days Randomized Controlled Trial 92.5% (Control Group) 85.2% (Control Group) [1]
Omeprazole 20 mg, Bismuth Subcitrate 240 mg, Amoxicillin 1 g, this compound 200 mg 7 days Open Cohort Study 68.8% - [4]

PPI types included esomeprazole 20 mg, rabeprazole 10 mg, pantoprazole 40 mg, lansoprazole 30 mg, or omeprazole 20 mg [2].* *Bismuth types and doses included colloidal bismuth pectin 200-400 mg [2] or bismuth potassium citrate 220 mg [1].*

Efficacy is influenced by several factors. A large 2018 retrospective study confirmed that This compound-based quadruple therapy is effective as both primary and rescue therapy, with eradication rates of 95.0% and 91.3%, respectively [2]. Furthermore, combining this compound with traditional Chinese medicine, such as Jinghua Weikang Capsule (JWC), has shown promise in rescue therapy. A 2025 RCT demonstrated that a JWC-containing regimen exhibited non-inferiority to bismuth quadruple therapy while significantly reducing the incidence of adverse reactions [1].

Safety and Adverse Event Profile

This compound is generally well-tolerated, but awareness of its adverse event profile is crucial for clinical management and patient counseling.

Table 2: Documented Adverse Events and Management Strategies

Adverse Event Reported Frequency Characteristics & Management
Overall Adverse Events 5.74% - 31.4% [1] [4] Frequency varies with dose and population. Most are mild/moderate.
Common Events Nausea, vomiting, abdominal pain, diarrhea, dizziness, headache [1] [3] Often mild and self-limiting; rarely require discontinuation.
Drug Fever 1.80% (in one study) [5] Manifests around 11 days post-initiation; resolves upon discontinuation.
Severe Events Rare (leads to discontinuation) [4] [7] Includes severe nausea, diarrhea, dizziness. Requires therapy cessation.

A 2022 study identified that being female and concomitant use of clarithromycin were independent risk factors for developing this compound-associated fever [5]. As a monoamine oxidase inhibitor (MAO-I), this compound requires patients to avoid certain foods and medications; advising abstinence from alcoholic beverages during therapy is critical, as alcohol consumption was identified as a predictor of eradication failure (AOR=4.4) [2].

Experimental Protocols for In Vitro and Clinical Studies

Clinical Trial Protocol for Rescue Therapy

This protocol is adapted from a 2025 multicenter RCT investigating Jinghua Weikang Capsule (JWC) combined with this compound therapy [1].

  • Objective: To evaluate the efficacy and safety of JWC combined with amoxicillin-furazolidone triple/quadruple therapies in the rescue treatment of drug-resistant H. pylori infection.
  • Patient Population:
    • Inclusion: Adults (18-70 years) with 1-3 prior eradication failures; discontinued treatment for ≥3 months; no prior this compound use; current H. pylori infection confirmed.
    • Exclusion: Constant use of antibiotics, bismuth, or PPIs within 4 weeks; history of peripheral neuropathy; known drug allergies; pregnancy/lactation; severe comorbidities.
  • Intervention Groups (1:1:1:1 randomization):
    • Control: 14-day bismuth quadruple therapy (Rabeprazole 20 mg + Amoxicillin 1000 mg + Bismuth Potassium Citrate 220 mg + this compound 100 mg), all b.i.d.
    • Group A: 14-day JWC (240 mg b.i.d.) + Rabeprazole + Amoxicillin + this compound.
    • Group B: Same as Group A for 14 days, followed by an additional 14 days of JWC alone.
    • Group C: 10-day JWC + Rabeprazole + Amoxicillin + Bismuth + this compound.
  • Primary Outcome: H. pylori eradication rate, determined by a negative urea breath test (UBT) 4 weeks post-treatment.
  • Safety Assessment: Recorded adverse events and symptom changes at baseline, end of treatment, and 1, 3, and 6 months post-treatment.
Protocol for Advanced Liposomal Drug Delivery System

This protocol outlines an innovative approach to enhance this compound delivery, based on a 2024 study [6].

  • Objective: To develop a targeted liposomal drug delivery system incorporating this compound and N-acetylcysteine (NAC) to enhance mucopenetration and antimicrobial efficacy.
  • Liposome Preparation:
    • Technique: Modified reverse-phase evaporation (REV).
    • Lipid Composition:
      • Cationic: DSPC, Cholesterol, DDAB.
      • Anionic: DSPC, Cholesterol, DCP.
      • Neutral: DSPC, Cholesterol.
    • Active Components: Co-encapsulate this compound and NAC.
    • Stabilizer: Incorporate Pluronic F-127 (1-2% w/v) to enhance stability and mucopenetration.
  • Characterization:
    • Particle Size & Zeta Potential: Analyze using dynamic light scattering.
    • Encapsulation Efficiency (EE): Determine via HPLC.
    • Mucopenetration Assay: Evaluate using a modified silicon tube method with a fluorescent marker.
  • In Vitro Efficacy Testing:
    • Strain: H. pylori NCTC 12455.
    • Method: Time-kill assays comparing free drugs vs. liposomal formulations.
    • Expected Outcome: The liposomal formulation with NAC and Pluronic F-127 is expected to achieve complete eradication in a significantly shorter time (e.g., 2.5 hours vs. 6 hours).

The following workflow diagram illustrates the experimental process for developing and testing the liposomal formulation:

G Start Start: Formulation Development Prep Liposome Preparation (Modified REV Method) Start->Prep Comp Composition: - DSPC, Cholesterol - DDAB (Cationic) or DCP (Anionic) - this compound, NAC - Pluronic F-127 Prep->Comp Char Formulation Characterization Comp->Char Char_Param Parameters: - Particle Size & Zeta Potential - Encapsulation Efficiency (HPLC) - Mucopenetration Assay Char->Char_Param Test In Vitro Efficacy Testing Char_Param->Test Test_Method Methods: - Time-Kill Assays - H. pylori Strain NCTC 12455 - Compare vs. Free Drugs Test->Test_Method Result Outcome: Enhanced Eradication & Penetration Test_Method->Result

Key Considerations for Implementation

  • Predictors of Failure: Multivariate analyses indicate that poor medication adherence (AOR=6.7), two or more previous treatment failures (AOR=7.4), and alcohol consumption during therapy (AOR=4.4) are strong independent predictors of failed eradication. Smoking during therapy may also be a contributing factor [2]. Patient education targeting these factors is essential.
  • Novel Delivery Systems: Research into advanced formulations is ongoing. A 2024 study demonstrated that liposomal this compound, when combined with the mucolytic agent N-acetylcysteine (NAC), significantly disrupts the gastric mucus barrier and enhances drug delivery, achieving complete H. pylori eradication in vitro in just 2.5 hours [6]. This represents a promising frontier for improving therapeutic efficacy.

Conclusion

This compound-based quadruple therapy remains a potent, cost-effective, and safe option for eradicating H. pylori, particularly in cases of antibiotic resistance. Its efficacy is well-documented in both primary and rescue settings. Future work should focus on optimizing combination strategies, exploring novel drug delivery systems to further enhance efficacy and reduce side effects, and validating predictors of success in diverse populations.


References

Comprehensive Application Notes and Protocols: Furazolidone in Giardiasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Giardiasis, caused by the protozoan parasite Giardia duodenalis (also known as G. lamblia or G. intestinalis), represents a significant global health burden as the most commonly diagnosed intestinal parasitic infection in the United States and the most prevalent protozoal intestinal parasite worldwide. [1] [2] The clinical manifestations of giardiasis range from asymptomatic colonization to acute or chronic diarrheal illness characterized by watery diarrhea, flatulence, abdominal cramps, malabsorption, and weight loss. [1] [2] Traditional treatment approaches have primarily relied on nitroimidazole compounds like metronidazole, but the emergence of treatment-refractory cases and the need for pediatric-appropriate formulations have maintained furazolidone as a clinically relevant therapeutic option, particularly in specific patient populations and resource-limited settings. [1] [3]

This compound, a nitrofuran derivative with both antiprotozoal and antibacterial properties, has been used in clinical practice since the 1960s and remains particularly valuable for treating giardiasis in children due to its availability in liquid formulation. [3] [4] [5] Despite its removal from the commercial market in the United States and parts of Europe, this compound continues to be employed in many developing countries and research settings, warranting comprehensive understanding of its pharmacological characteristics, treatment protocols, and research applications. [3] [5] These application notes provide detailed protocols and scientific context to support researchers and drug development professionals in their investigation of this compound for giardiasis treatment.

Drug Properties and Formulation

This compound (chemical formula: C~8~H~7~N~3~O~5~) is a synthetic nitrofuran derivative characterized by a distinctive nitrofuran ring structure that confers both antibacterial and antiprotozoal activity. [6] The drug exists as a yellow, crystalline powder with poor water solubility but adequate solubility in various pharmaceutical solvents used in liquid formulations. This compound's chemical designation is 3-[(5-Nitrofurfurylidene)amino]-2-oxazolidinone, with a molecular weight of 225.16 g/mol. [6]

Table 1: Pharmaceutical Properties of this compound

Property Specification Research Implications
Chemical Class Nitrofuran derivative Cross-resistance potential with other nitrofurans
Molecular Weight 225.16 g/mol Determines bioavailability and membrane permeability
Formulations Tablets (50 mg, 100 mg), Oral suspension (50 mg/15 mL) Pediatric suitability with liquid form
Solubility Low water solubility Formulation challenges for parenteral administration
Storage Light-sensitive, stable at room temperature Protection from degradation during studies
Regulatory Status Not commercially available in US, available internationally Import requirements for research supplies

The pharmacokinetic profile of this compound reveals substantial absorption (65-70%) following oral administration, with extensive metabolism resulting in only approximately 5% of excreted material retaining microbiological activity. [3] [5] Radiolabeled drug studies indicate that this compound is well absorbed from the gastrointestinal tract, with a dose of 5 mg/kg achieving maximum plasma concentrations of approximately 1 mg/L. [5] [6] The drug undergoes rapid and extensive metabolic transformation, primarily via nitro-reduction to aminofuran derivatives, including the primary metabolites 3-amino-2-oxazolidone (AOZ) and beta-hydroxyethylhydrazine (HEH). [6] The metabolite AOZ has been identified as responsible for this compound's monoamine oxidase inhibition activity. [6] this compound exhibits a short half-life of approximately 10 minutes, with detoxification and elimination primarily mediated through glutathione conjugation. [6]

Mechanism of Action

This compound exerts its antiprotozoal effects through a multi-mechanistic approach that primarily targets macromolecular synthesis in Giardia trophozoites. The drug's nitro group undergoes enzymatic reduction within the parasite, generating reactive intermediates that cause DNA damage through cross-linking and alkylation, ultimately inhibiting nucleic acid replication. [3] [6] Additionally, this compound and its reduction products interfere with essential bacterial enzyme systems, particularly those involved in carbohydrate metabolism, which is critically important for energy production in Giardia trophozoites. [3]

Recent research has elucidated that this compound undergoes reduction via the parasite's NADH oxidase, producing superoxide radicals and other reactive oxygen species that damage DNA and functional organelles, ultimately reducing the trophozoites' capacity to differentiate into cysts. [3] This oxidative damage mechanism is particularly effective against anaerobic organisms like Giardia that lack robust antioxidant defense systems. The cumulative effect of these actions results in the gradual inhibition of monoamine oxidase—an activity associated with this compound's metabolite AOZ—though the clinical significance of this effect in giardiasis treatment remains uncertain. [6]

G This compound This compound DNA_Damage DNA Cross-linking & Alkylation This compound->DNA_Damage Nitro-reduction Enzyme_Inhibition Enzyme System Inhibition This compound->Enzyme_Inhibition Direct binding Oxidative_Stress Oxidative Stress via ROS This compound->Oxidative_Stress NADH oxidase activation Trophozoite_Death Trophozoite Death DNA_Damage->Trophozoite_Death Enzyme_Inhibition->Trophozoite_Death Organelle_Damage Organelle Damage Oxidative_Stress->Organelle_Damage Organelle_Damage->Trophozoite_Death Reduced_Encystation Reduced Encystation Capacity Organelle_Damage->Reduced_Encystation

Figure 1: Mechanism of Action of this compound Against Giardia Trophozoites

The broad-spectrum activity of this compound encompasses not only Giardia but also various enteric bacterial pathogens, including Salmonella, Shigella, Escherichia coli, Vibrio cholerae, and Campylobacter jejuni, making it particularly useful in cases where the specific etiology of diarrheal disease remains undefined. [3] [5] [6] This antibacterial activity stems from this compound's interference with multiple bacterial enzyme systems and its capacity to inhibit DNA replication, which collectively minimize the development of resistant organisms compared to agents with single-site mechanisms of action. [6]

Treatment Protocols and Dosing Guidelines

Standard Treatment Protocol

The established treatment protocol for giardiasis with this compound requires an extended duration to achieve parasitological cure. Clinical studies have demonstrated that shorter courses result in unacceptably high failure rates, with one randomized trial showing only 20% efficacy with a 5-day regimen compared to 92% cure rates with 10 days of treatment. [7] The standard dosing for adults is 100 mg administered four times daily (q.i.d.) for 7-10 days, while pediatric dosing is weight-based at 1.25 mg/kg given four times daily for the same duration. [3] [5]

Table 2: this compound Dosing Regimen for Giardiasis

Population Dose Frequency Duration Formulation Efficacy
Adults 100 mg 4 times daily 7-10 days Tablets 80-96% cure rate [3]
Children 1.25 mg/kg 4 times daily 7-10 days Oral suspension 92% with 10-day course [7]
Children ≥5 years 25-50 mg 4 times daily 7-10 days Tablet or liquid Comparable to adult efficacy
Children 1-4 years 5-7.5 mL 4 times daily 7-10 days Suspension (50 mg/15mL) Age-appropriate formulation
Infants 1-12 months 2.5-5 mL 4 times daily 7-10 days Suspension (50 mg/15mL) Limited safety data

For clinical trials assessing this compound efficacy, the recommended primary endpoint is parasitological cure confirmed by stool examination (microscopy or antigen testing) at 7-10 days after completion of therapy, with secondary endpoints including clinical resolution of diarrhea, abdominal pain, flatulence, and other giardiasis-associated symptoms. [7] [8] Researchers should note that a 5-day course of this compound demonstrates unacceptably low efficacy (approximately 20%) and should not be utilized except in the context of comparative efficacy studies. [7]

Special Population Considerations

Pediatric patients represent a particularly important population for this compound therapy due to the availability of a liquid formulation and the high prevalence of giardiasis in children, who demonstrate infection rates of 6-8% in developed countries and up to 20% in developing nations. [1] [2] The palatable liquid suspension facilitates adherence in younger children who cannot swallow tablets, though clinicians and researchers should be aware of potential nausea and vomiting that may complicate administration. [3]

For pregnant patients, especially during the first trimester, the potential risks of anti-giardial therapy must be carefully weighed against the benefits of treatment. [9] [10] While no adequate controlled studies exist regarding this compound use in pregnant women, it is considered a metabolite of nitrofurantoin and may share similar safety considerations. [5] When treatment during pregnancy is necessary, particularly in the first trimester, paromomycin (a poorly absorbed aminoglycoside) is often preferred, though it may be less effective than this compound. [1] [10]

Clinical Considerations and Safety Profile

Adverse Effects and Monitoring

This compound is generally well tolerated, with the most frequently reported adverse effects being gastrointestinal disturbances, including nausea (approximately 8% of patients) and vomiting. [3] [5] These effects are typically mild and rarely necessitate discontinuation of therapy. Other documented adverse reactions include headache (1.3%), systemic symptoms such as fever and malaise (0.6%), and skin rashes (0.54%). [5]

The drug's monoamine oxidase inhibitor (MAOI) activity represents a clinically significant consideration, potentially leading to interactions with tyramine-rich foods and sympathomimetic medications. [3] [5] Although hypertensive crises have rarely been reported in association with this compound, researchers should caution clinical investigators about this theoretical risk. Additionally, this compound exhibits disulfiram-like properties that can cause unpleasant reactions when combined with alcohol, necessitating abstinence during treatment and for several days afterward. [3] [5]

Table 3: Safety Profile and Management of Adverse Effects

Adverse Effect Incidence Management Strategy Research Monitoring Parameters
Gastrointestinal (nausea/vomiting) ~8% Administer with food, divide doses Treatment discontinuation rates, symptom diaries
Allergic reactions 0.54% (rashes), rare (systemic) Discontinue immediately Skin assessments, respiratory monitoring
Disulfiram-like reaction Rare (with alcohol) Alcohol avoidance Patient education, compliance monitoring
MAOI interactions Rare (theoretical) Tyramine-restricted diet Blood pressure monitoring, dietary logs
Hemolytic anemia Rare (G6PD deficiency) Screen at-risk populations Hematologic parameters in susceptible patients
Neurological effects 1.3% (headache) Symptomatic treatment Headache assessment scales

Hemolytic anemia may occur in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, necessitating caution in populations with high prevalence of this enzyme deficiency. [3] [5] Infants under one month of age are particularly susceptible to this adverse effect and should generally not receive this compound. Laboratory monitoring in clinical trials should include baseline assessment of G6PD status in at-risk populations and periodic hematological evaluation during extended therapy.

Resistance Patterns

Emerging resistance to this compound has been documented in various regions, particularly on the Indian subcontinent where the drug has been widely used for treating diarrheal diseases. [3] [5] Resistance mechanisms appear to involve increased levels of thiol cycling enzymes that enhance parasite tolerance to oxidative stress. [3] In vitro studies have demonstrated cross-resistance between this compound and several other anti-giardial agents, including metronidazole, quinacrine, and albendazole, though clinical correlation of these findings requires further investigation. [3]

The development of resistance underscores the importance of in vitro susceptibility testing in research settings. The minimum inhibitory concentration (MIC) can be determined using standardized culture systems, though these are primarily available in specialized research laboratories rather than clinical settings. [1] Researchers should document the geographic origin of clinical isolates and monitor for changing susceptibility patterns, particularly in regions with historical this compound usage.

Research Applications and Experimental Protocols

In Vitro Susceptibility Testing

For researchers investigating this compound's anti-giardial activity, the following protocol provides standardized methodology for determining in vitro susceptibility:

Materials:

  • Axenic Giardia trophozoites (reference strains and clinical isolates)
  • Modified TYI-S-33 medium with antibiotics
  • Sterile 96-well microtiter plates
  • This compound stock solution (prepare fresh in DMSO)
  • Anaerobic chamber or system for creating anaerobic conditions

Procedure:

  • Culture trophozoites to logarithmic growth phase (approximately 48-72 hours)
  • Harvest trophozoites by chilling on ice for 10 minutes, followed by centrifugation at 500 × g for 5 minutes
  • Adjust inoculum to 1 × 10^6^ trophozoites/mL in fresh medium
  • Prepare two-fold serial dilutions of this compound in medium (typical range: 0.125-128 µg/mL)
  • Dispense 100 µL of each drug concentration into microtiter plates (triplicate recommended)
  • Add 100 µL of trophozoite suspension to each well
  • Include drug-free controls (untreated trophozoites) and blank controls (medium only)
  • Incubate plates at 37°C for 48 hours under anaerobic conditions
  • Assess viability using colorimetric assays (MTT or Alamar Blue) or direct counting
  • Calculate MIC~50~ and MIC~90~ (concentrations inhibiting 50% and 90% of growth, respectively)

This protocol enables standardized assessment of this compound susceptibility across different Giardia strains and allows for comparison with other anti-giardial agents. Researchers should note that culture conditions, particularly the redox potential, may significantly impact this compound activity due to its mechanism of action involving nitro-reduction.

Combination Therapy Studies

With increasing reports of nitroimidazole-refractory giardiasis, research investigating combination therapies has gained renewed importance. [10] this compound represents a promising component of combination regimens due to its distinct mechanism of action. The following experimental approach evaluates synergistic interactions:

Checkerboard Assay Protocol:

  • Prepare serial dilutions of this compound and companion drug in two dimensions
  • Inoculate with standardized trophozoite suspension as described above
  • Incubate for 48 hours under anaerobic conditions
  • Determine fractional inhibitory concentration (FIC) indices using the formula: FIC index = (MIC~drug A~ in combination/MIC~drug A~ alone) + (MIC~drug B~ in combination/MIC~drug B~ alone)
  • Interpret results: FIC index ≤0.5 = synergy; >0.5-4 = indifference; >4 = antagonism

Clinical studies have demonstrated that combination therapy utilizing medications from different classes can be safe and effective for cases of treatment failure, with protocols typically recommending a 2-week interval after initial treatment failure before initiating combination regimens. [8] Promising combinations include this compound with nitroimidazoles, quinacrine, or albendazole, particularly for resistant infections. [1]

G Start Treatment Failure Suspected Confirm Confirm Infection (3 stool samples) Start->Confirm Evaluate Evaluate Reinfection Risk Confirm->Evaluate Assess Assess Adherence & Dosing Evaluate->Assess Combination Initiate Combination Therapy Assess->Combination Confirmed resistance Monitor Monitor Response & Adverse Events Combination->Monitor Immunodef Evaluate for Immunodeficiency Monitor->Immunodef Persistent infection

Figure 2: Research Approach for Treatment-Refractory Giardiasis

Conclusion and Research Perspectives

This compound remains a clinically valuable therapeutic option for giardiasis despite its diminished availability in certain markets, particularly for pediatric populations and cases where liquid formulation is essential. The drug's distinct mechanism of action, targeting both DNA integrity and multiple enzyme systems through oxidative damage, provides a theoretical advantage in minimizing resistance development compared to single-target agents. The established 7-10 day treatment protocol achieves cure rates of 80-96% when adhered to properly, though shorter regimens demonstrate unacceptably high failure rates. [7] [3]

Future research directions should focus on several key areas: (1) optimizing combination regimens for nitroimidazole-refractory giardiasis; (2) developing novel formulations with improved safety profiles; (3) elucidating molecular resistance mechanisms through genomic approaches; and (4) conducting pharmacoepidemiologic studies to track changing susceptibility patterns in endemic regions. Additionally, research exploring this compound's potential application in other protozoal infections may leverage its broad-spectrum activity and established safety profile.

For drug development professionals, this compound serves as a model nitrofuran compound whose historical clinical application provides valuable insights for developing next-generation anti-giardial agents with improved efficacy and reduced adverse effects. The continued investigation of this compound and its derivatives represents a promising avenue for addressing the persistent global health challenge posed by giardiasis.

References

Comprehensive Application Notes and Protocols: Furazolidone in Bacterial Diarrhea Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Overview and Introduction

Furazolidone is a broad-spectrum antimicrobial agent from the nitrofuran class that has been used for decades in the treatment of gastrointestinal infections. This synthetic compound exhibits dual antibacterial and antiprotozoal activities, making it particularly valuable for treating infectious diarrhea of mixed or uncertain etiology. This compound's chemical structure features a nitrofuran ring that contributes to its mechanism of action against diverse pathogens. While its use has declined in some Western countries due to safety concerns and the development of newer antibiotics, it remains clinically relevant in many regions and for specific infection types where its unique properties offer therapeutic advantages.

The clinical significance of this compound stems from its activity against a broad spectrum of enteric pathogens, including both Gram-positive and Gram-negative bacteria, as well as protozoa. This broad coverage makes it particularly useful for empirical treatment of traveler's diarrhea and infectious diarrhea in resource-limited settings where identification of the specific causative organism may not be immediately possible. Additionally, this compound's oral formulation availability as both tablets and suspension enhances its utility in pediatric populations. Beyond its gastrointestinal applications, research has explored this compound in combination therapies for Helicobacter pylori eradication, though with variable success rates as documented in clinical trials [1].

Mechanism of Action

Primary Antibacterial Activity

This compound exerts its bactericidal effects through a unique mechanism that distinguishes it from other antibiotic classes:

  • DNA interaction: this compound and its metabolic derivatives bind directly to bacterial DNA, forming cross-links between DNA strands that interfere with replication and transcription processes [2]. This binding activity introduces lethal mutations through both transitions and transversions in the bacterial chromosome, effectively inhibiting cellular reproduction [2].

  • Enzyme inhibition: The drug demonstrates concentration-dependent inhibition of multiple bacterial enzyme systems, particularly those involved in carbohydrate metabolism [3]. This multi-target approach contributes to its broad-spectrum activity and potentially lowers the development of resistance compared to single-target antibiotics.

  • Reactive intermediates: The nitrofuran ring undergoes enzymatic reduction within microbial cells, generating reactive intermediates that cause oxidative damage to DNA, proteins, and other cellular components [4].

Spectrum of Activity

This compound demonstrates clinically relevant activity against numerous gastrointestinal pathogens:

  • Bacterial targets: Effective against Escherichia coli, Staphylococcus species, Salmonella species, Shigella species, Proteus species, Aerobacter aerogenes, and Vibrio cholerae [2] [5].

  • Protozoal targets: Exhibits antiprotozoal activity against Giardia lamblia, Trichomonas vaginalis, and Isospora belli [4].

The antibacterial efficacy stems from this compound's ability to interfere with multiple bacterial systems simultaneously, making it particularly effective against enteric pathogens and explaining its historical use in mixed bacterial-protozoal diarrheal infections.

Monoamine Oxidase Inhibition

Unlike most antimicrobial agents, this compound functions as a monoamine oxidase inhibitor through its metabolite 3-amino-2-oxazolidone [2] [5]. This MAOI activity:

  • Contributes to potential drug-drug interactions with sympathomimetics and foods containing tyramine
  • Persists for up to 4 days after discontinuation of therapy
  • Requires dietary modifications to prevent hypertensive crises [6] [7]

Treatment Guidelines and Clinical Application

Indications and Dosage Regimens

This compound is indicated for the treatment of bacterial diarrhea and gastroenteritis caused by susceptible organisms. Based on clinical evidence and pharmacological studies, the following dosage guidelines are recommended:

Table 1: Standard this compound Dosage Guidelines for Bacterial Diarrhea

Infection Type Adult Dosage Pediatric Dosage Duration
Bacterial diarrhea/Enteritis 100 mg QID 1.25 mg/kg QID 5-7 days [6]
Cholera 100 mg QID 1.25 mg/kg QID 5-7 days [6]
Traveler's diarrhea 100 mg QID 1.25 mg/kg QID 3 days [4]
Giardiasis 100 mg QID 1.25-2 mg/kg QID 7-10 days [6]

For pediatric patients, the maximum daily dose should not exceed 8.8 mg/kg/day. The medication is contraindicated in neonates under one month of age due to increased risk of hemolytic anemia [6] [7].

Administration Protocol
  • Formulations: this compound is available as 100 mg tablets and oral suspension (50 mg/15 mL) [6] [8].

  • Administration: Should be administered with food to minimize gastrointestinal discomfort, though this may slightly delay absorption [6] [7].

  • Treatment course: Patients should complete the full prescribed course even if symptoms resolve earlier to prevent recurrence and development of resistance [6].

  • Missed dose: If a dose is missed, it should be taken as soon as remembered unless close to the next scheduled dose; doubling doses is not recommended [6] [7].

Special Population Considerations

Table 2: Usage Recommendations for Special Populations

Population Recommendation Rationale
Neonates (<1 month) Contraindicated Risk of hemolytic anemia [6]
G6PD deficiency Use with caution Increased hemolysis risk [6] [4]
Elderly patients Standard dosing No specific adjustments recommended [6]
Renal/hepatic impairment Monitor closely Limited elimination data [7]
Pregnancy (3rd trimester) Avoid Potential fetal risks [8]
Lactation Generally avoid Insufficient safety data [6] [8]

Experimental and Research Protocols

In Vitro Susceptibility Testing

For researchers evaluating this compound efficacy against clinical isolates, the following protocol is recommended:

  • Bacterial preparation: Prepare bacterial suspensions from fresh overnight cultures in appropriate broth medium, adjusted to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) [2].

  • Dilution scheme: Prepare two-fold serial dilutions of this compound in broth medium, typically ranging from 0.125 μg/mL to 128 μg/mL [2].

  • Inoculation and incubation: Add standardized bacterial suspension to each drug dilution and incubate at 35±2°C for 16-20 hours under aerobic conditions [2].

  • MIC determination: The minimum inhibitory concentration is defined as the lowest drug concentration that completely inhibits visible growth. Clinical breakpoints for this compound are not universally established, though MIC values ≤8 μg/mL generally indicate susceptibility for enteric pathogens [2].

The following workflow diagram illustrates the experimental protocol for antimicrobial susceptibility testing:

G Start Start Susceptibility Testing PrepCulture Prepare Bacterial Culture (0.5 McFarland Standard) Start->PrepCulture DrugDilution Prepare this compound Serial Dilutions PrepCulture->DrugDilution Inoculation Inoculate Bacteria in Drug Dilutions DrugDilution->Inoculation Incubation Incubate 16-20 hours at 35±2°C Inoculation->Incubation MICReading Read MIC Results Incubation->MICReading DataAnalysis Analyze Susceptibility Data MICReading->DataAnalysis End Testing Complete DataAnalysis->End

Diagram 1: Workflow for this compound Susceptibility Testing

Clinical Eradication Assessment Protocol

For clinical trials evaluating this compound efficacy in bacterial diarrhea, the following assessment protocol is recommended:

  • Patient selection: Enroll patients with clinically confirmed bacterial diarrhea, with microbiological confirmation when possible. Key exclusion criteria should include:

    • History of hypersensitivity to nitrofurans
    • Concomitant use of contraindicated medications (other MAOIs, sympathomimetics)
    • G6PD deficiency
    • Severe renal or hepatic impairment [1]
  • Efficacy endpoints:

    • Primary endpoint: Clinical cure defined as resolution of diarrhea and associated symptoms within 48-72 hours of treatment initiation
    • Secondary endpoints: Microbiological eradication, time to complete resolution of symptoms, and relapse rate within 4 weeks post-treatment [1]
  • Assessment schedule: Conduct follow-up evaluations at day 3, day 7 (end of therapy), and week 4 (long-term follow-up) [1].

  • Statistical considerations: Plan for both intention-to-treat and per-protocol analyses, with sample size calculated to demonstrate non-inferiority or superiority to comparator agents [1].

Safety Profile and Adverse Effects

Common Adverse Reactions

This compound is generally well-tolerated, but several adverse effects have been documented:

  • Gastrointestinal effects: The most frequently reported side effects include nausea (6.7% in high-dose regimens), vomiting, and abdominal discomfort. These symptoms are typically mild to moderate and often diminish with continued treatment [1] [9].

  • Neurological effects: Dizziness, headache, and malaise have been reported, particularly at higher doses. In clinical studies, malaise occurred in 6.7% of patients receiving high-dose this compound (600 mg/day) compared to 0% in moderate-dose groups [1].

  • Hypersensitivity reactions: Allergic manifestations including urticaria, rash, fever, and arthralgia occur in a small percentage of patients. Serious reactions like pulmonary infiltration and hypotension are rare but documented [4] [9].

Serious Adverse Effects
  • Hemolytic anemia: Patients with G6PD deficiency are at risk for hemolytic anemia, and this compound is contraindicated in neonates under one month due to immature enzyme systems [6] [4].

  • Methemoglobinemia: A rare but serious condition characterized by impaired oxygen delivery, presenting with cyanosis, dyspnea, and fatigue [9].

  • Neurological toxicity: Peripheral neuropathy has been reported with prolonged use, presenting as numbness, tingling, or pain in extremities [9] [5].

  • Disulfiram-like reaction: Concurrent alcohol consumption may cause flushing, palpitations, and hypotension due to acetaldehyde dehydrogenase inhibition [6] [4].

Drug Interaction Management

This compound has significant drug interaction potential, primarily due to its MAOI activity:

Table 3: Significant this compound Drug Interactions

Interacting Drug Class Examples Potential Effect Management

| MAO inhibitors | Isocarboxazid, phenelzine, selegiline | Hypertensive crisis | Contraindicated [6] [7] | | Sympathomimetics | Pseudoephedrine, phenylephrine, amphetamine | Severe hypertension | Avoid combination [6] [7] | | Serotonergic agents | SSRIs (sertraline, fluoxetine), tramadol | Serotonin syndrome | Avoid or monitor closely [7] [8] | | Tyramine-rich foods | Aged cheeses, processed meats, fermented foods | Hypertensive crisis | Dietary restriction [6] | | Alcohol | All alcoholic beverages | Disulfiram-like reaction | Strict avoidance [6] [4] |

Regulatory Status and Future Directions

Global Regulatory Status

This compound's approval status varies significantly across regions:

  • United States: this compound is not currently approved for human use and is not commercially available, though it retains investigational status [2] [5].

  • International markets: The drug remains available in several countries throughout Latin America, Asia, and Africa under brand names including Furoxone and Dependal-M [5] [8].

  • Veterinary use: The application in food-producing animals is prohibited in many countries, including the United States under the Animal Medicinal Drug Use Clarification Act of 1994, due to concerns about carcinogenic residues [5].

Research Gaps and Development Opportunities

Despite its long history of use, several aspects of this compound therapy warrant further investigation:

  • Optimization of combination therapies: Research is needed to identify synergistic antibiotic combinations that could enhance efficacy while allowing dose reduction to minimize adverse effects [1].

  • Resistance monitoring: Systematic surveillance of resistance patterns among enteric pathogens is necessary to define clinical breakpoints and guide empirical therapy [2].

  • Formulation development: Improved delivery systems could potentially enhance targeted gastrointestinal delivery while reducing systemic exposure and associated side effects [3].

  • Biomarker identification: Research to identify genetic markers predicting susceptibility to adverse effects would enhance patient safety [9].

Conclusion

This compound remains a clinically relevant antimicrobial agent for the treatment of bacterial diarrhea, particularly in resource-limited settings and for infections caused by multiple drug-resistant pathogens. Its broad spectrum of activity against both bacterial and protozoal enteric pathogens, oral formulation options, and distinct mechanism of action contribute to its continued utility in specific clinical scenarios. However, its use requires careful attention to dosing protocols, contraindications, and drug interactions, particularly those related to its MAOI properties. Future research should focus on optimizing therapeutic regimens, monitoring resistance patterns, and developing improved formulations to maximize efficacy while minimizing adverse effects.

References

furazolidone analytical method HPLC detection

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Furazolidone Analysis

The table below summarizes two detailed RP-HPLC methods for the determination of this compound in bulk and pharmaceutical dosage forms.

Table 1: Summary of RP-HPLC Methods for this compound

Parameter Method 1 [1] Method 2 [2]
Column Phenomenex-Luna RP-18(2) (250 × 4.6 mm, 5 µm) Cogent Bidentate C8 (4.6 × 75mm, 4 µm)
Mobile Phase Methanol: Acetonitrile [90:10 (v/v)] 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection (Wavelength) 259 nm 367 nm
Injection Volume Not specified 1 µL
Internal Standard Atorvastatin (8 µg/mL) Nitrofurantoin
Retention Time (FZ) 2.770 minutes Data from chromatogram
Linearity Range 2-18 µg/mL Not specified
Mean Recovery 99-100% Not specified

A third method was developed for a veterinary formulation containing both this compound and oxytetracycline. This method uses a BDS Hypersil C18 column (250mm x 4.6mm, 5 µm) with a gradient elution of methanol and 80 mM dipotassium hydrogen phosphate (pH 7.5). Detection was set at 254 nm [3]. This method is particularly relevant for stability-indicating analysis.

Detailed Experimental Protocol

Here is a step-by-step protocol based on the method using an internal standard [2], which provides robust specificity.

Method: HPLC Analysis of this compound with Nitrofurantoin as Internal Standard

1. Materials and Reagents

  • HPLC System: Equipped with a UV-Vis or DAD detector.
  • Column: C8 column, such as Cogent Bidentate C8 (4.6 x 75 mm, 4 µm).
  • Chemicals: this compound and Nitrofurantoin USP reference standards. Acetonitrile and Formic Acid, both HPLC grade. Deionized (DI) Water.

2. Mobile Phase Preparation

  • Prepare the isocratic mobile phase by mixing 800 mL of DI Water, 200 mL of Acetonitrile, and 1.0 mL of Formic Acid.
  • Degas the solution thoroughly by sonication or sparging with an inert gas (e.g., helium) for 15-20 minutes before use.

3. Standard and Internal Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound and 10 mg of nitrofurantoin reference standards. Transfer them into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This yields a solution containing approximately 0.1 mg/mL of each analyte.

4. Sample Preparation (for solid dosage forms or bulk powder)

  • For a bulk or solid dosage form, prepare a sample solution to achieve a target concentration within the linear range (e.g., ~0.1 mg/mL), using the mobile phase as the diluent. For a formulation with an ointment base, a more complex extraction with a solvent like chloroform-acetone (9:1, v/v) may be required, followed by dilution with the mobile phase [4].
  • Note: The sample solution should contain the internal standard at a concentration similar to the working standard solution.

5. Chromatographic Conditions

  • Column Temperature: Ambient (e.g., 25 °C)
  • Flow Rate: 1.0 mL/minute
  • Detection Wavelength: 367 nm
  • Injection Volume: 1 µL

6. System Suitability

  • Prior to sample analysis, inject the working standard solution to ensure the system is suitable. Criteria may include:
    • Retention Time: this compound and nitrofurantoin should be well-resolved.
    • Theoretical Plates: The column efficiency for the this compound peak should meet laboratory specifications (e.g., >2000).
    • Tailing Factor: Should be within acceptable limits (e.g., <2.0).

The typical workflow for this protocol can be visualized as follows:

G Start Start Method PrepMP Prepare Mobile Phase: 80% Water / 20% ACN / 0.1% Formic Acid Start->PrepMP Degas Degas Mobile Phase PrepMP->Degas PrepStd Prepare Standard Solutions: FZ and Internal Std (1 mg/mL) PrepSample Prepare Sample Solution PrepStd->PrepSample SetParams Set Chromatographic Conditions: Column: C8, 4.6x75mm, 4µm Flow: 1.0 mL/min, Detection: 367 nm PrepSample->SetParams Degas->PrepStd Inject Inject Standard and Sample Solutions (1 µL) SetParams->Inject Analyze Analyze Chromatograms and Calculate Results Inject->Analyze End End Analysis Analyze->End

Critical Method Notes

  • Specificity: The use of an internal standard (e.g., nitrofurantoin) and the ability of the method to separate this compound from its related compounds or degradation products is crucial for accurate quantification [2]. For stability-indicating assays, forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are recommended [3] [4].
  • Detection Wavelength: The choice of wavelength impacts sensitivity. This compound absorbs at 259 nm [1], 367 nm [2], and 364 nm [5]. The higher wavelengths may offer better selectivity by reducing interference from excipients or matrix components.
  • Metabolite Monitoring: For residue analysis in biological tissues (liver, muscle) or food products, the parent this compound is rapidly metabolized. The stable metabolite, 3-amino-2-oxazolidinone (AOZ), is the primary target residue. This requires a different analytical approach, such as derivatization followed by LC-MS/MS or immunoassay methods, rather than the direct HPLC-UV methods described here [6].

Reference List

  • HPLC analysis of this compound in goats given the therapeutic dose. (1985). Comparative Biochemistry and Physiology Part C: Comparative Pharmacology and Toxicology, 81(1), 167-169. [7] [8]
  • Development and validation of new RP-HPLC method for the estimation of this compound in bulk and solid dosage form. TSI Journals. [1]
  • This compound Analyzed by HPLC - AppNote. MICROSOLV. [2]
  • A validated HPLC method for determination of this compound and oxytetracycline in the presence of related substances. DOAJ. [3]
  • Novel UV spectrophotometer methods for quantitative estimation of metronidazole and this compound using mixed hydrotropy solubilization. Arabian Journal of Chemistry. [5]
  • Highly sensitive this compound monitoring in milk by a signal amplified lateral flow assay based on magnetite nanoparticles labeled dual-probe. Food Chemistry, 261, 131-138. [6]
  • [The residue behavior of the this compound metabolite 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidone in trout]. (1990). Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 191(4-5), 319-21. [9]
  • Development and Validation of a Stability-Indicating HPTLC Method for Nitrofurazone. (2025). Molecules, 30(16), 3429. [4]

References

Comprehensive Application Notes and Protocols for Furazolidone Residue Analysis in Tissue Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furazolidone (FZD), a synthetic nitrofuran antibiotic with broad-spectrum antimicrobial activity, has been widely used in veterinary medicine and aquaculture. However, concerns over its genotoxicity, carcinogenicity, and potential to form carcinogenic residues in food products have led to its prohibition in many countries, including bans in the European Union since 1995 and restrictions in various other regions. Despite these regulatory measures, FZD continues to be used illicitly in some areas, necessitating robust analytical methods for monitoring residues in food-producing animals and aquatic species. These residues can persist in various tissues, creating potential consumer health risks, including allergic reactions, antimicrobial resistance, and unintended consumption with associated toxicity concerns. This document provides comprehensive application notes and detailed protocols for the accurate detection, quantification, and mechanistic understanding of this compound residues in tissue samples, addressing a critical need in food safety, regulatory compliance, and toxicological research.

Principles of this compound Analysis

The analysis of this compound residues in biological matrices relies on several fundamental principles that govern extraction, detection, and quantification. This compound's molecular structure contains a nitrofuran moiety that is susceptible to reduction and can form protein-bound metabolites in tissues, making residue analysis particularly challenging. These bound residues require specific extraction approaches that liberate the parent compound or its metabolites for accurate quantification. The photoelectrochemical properties of this compound have been exploited in recent sensing technologies, where light irradiation enhances electrochemical signals, significantly improving detection sensitivity. Additionally, this compound's distinct UV-Vis absorption characteristics enable spectroscopic detection, with specific wavelength maxima that facilitate selective identification among complex tissue matrices.

Understanding this compound's pharmacokinetic behavior is essential for developing effective residue monitoring protocols. Studies in channel catfish have demonstrated that this compound follows a two-compartment pharmacokinetic model with rapid elimination of the parent compound (terminal half-life of 0.27 hours) but persistence of metabolites and bound residues in tissues, particularly in excretory organs. The distribution pattern shows significant tissue-specific accumulation, with the highest concentrations typically found in liver, kidney, and spleen, while muscle tissues generally contain lower levels. This distribution pattern informs sampling strategies for monitoring programs and regulatory testing.

Analytical Methodologies and Performance Comparison

Various analytical techniques have been developed for this compound residue analysis in tissue samples, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types. The following table summarizes the key methodologies and their performance characteristics:

Table 1: Comparison of Analytical Methods for this compound Residue Detection in Biological Samples

Methodology Detection Limit Linear Range Sample Type Key Advantages Reference
Photoelectrochemical Sensor (CuCo₂O₄ nanorods) 0.03 μM 0.25-200 μM Honey, milk High sensitivity, green light responsiveness, excellent selectivity [1]
HPLC with Diode-Array UV/Vis Detection 5 μg/kg 10-1000 μg/kg Eggs Effective confirmation capability, 86% recovery [2]
HPLC-APCI-MS/MS Not specified Not specified Rat plasma and tissues High specificity for biological samples, suitable for pharmacokinetic studies [3]
Radiometric Detection ([¹⁴C]this compound) <1 ng/g Not specified Fish tissue Capable of detecting bound residues, comprehensive residue profiling [4]

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and matrix effects. Photoelectrochemical sensors represent the most recent advancement, offering exceptional sensitivity through the use of copper cobaltite nanorods that exhibit narrow energy gaps and low electron-hole pair recombination under light irradiation. This technology leverages the photoelectrochemical effect where light energy enhances electron transfer processes, resulting in significantly amplified signals for this compound detection. Traditional chromatographic methods remain valuable for their robustness and ability to confirm residue identity through retention time matching and spectral verification, while mass spectrometric detection provides superior specificity in complex biological matrices.

Detailed Experimental Protocols

Sample Preparation and Extraction Protocol

Principle: Effective extraction of this compound residues from tissue matrices requires conditions that liberate both free and protein-bound forms while minimizing degradation.

Reagents and Materials:

  • Extraction solvent: Acidified methanol (1% acetic acid in methanol)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Clean-up sorbent: C18 or mixed-mode cation exchange cartridges
  • Derivatization solution: 2-nitrobenzaldehyde (0.05 M in dimethyl sulfoxide)
  • Internal standard: D₅-furazolidone or structural analog

Procedure:

  • Homogenization: Accurately weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
  • Internal Standard Addition: Add 100 μL of internal standard working solution (1 μg/mL) to monitor extraction efficiency.
  • Primary Extraction: Add 10 mL of acidified methanol, vortex vigorously for 1 minute, then shake on a mechanical shaker for 15 minutes.
  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to precipitate proteins and particulate matter.
  • Secondary Extraction: Transfer supernatant to a new tube, and re-extract the pellet with an additional 5 mL of extraction solvent.
  • Combination and Evaporation: Combine supernatants and evaporate to near-dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue in 5 mL of phosphate buffer (pH 7.4) for clean-up.

Critical Notes:

  • Process samples under subdued light to prevent this compound photodegradation
  • Maintain temperature control throughout extraction to preserve analyte integrity
  • Include quality control samples (blank, fortified, and reference materials) in each batch
Photoelectrochemical Sensing Protocol for this compound Detection

Principle: This method utilizes copper cobaltite (CuCo₂O₄) nanorods as a photoactive material that generates enhanced electrochemical signals under green light irradiation when this compound is present.

Apparatus and Reagents:

  • Photoelectrochemical cell with three-electrode system (working, reference, and counter electrodes)
  • Green laser light source (wavelength ~520 nm)
  • Copper cobaltite nanorod-modified electrode
  • Electrolyte solution: 0.1 M phosphate buffer (pH 7.0)
  • Standard this compound solutions for calibration

Sensor Preparation:

  • Electrode Modification: Disperse 5 mg of synthesized CuCo₂O₄ nanorods in 1 mL of ethanol and sonicate for 30 minutes to form a homogeneous suspension.
  • Coating: Deposit 10 μL of the suspension onto a pre-polished glassy carbon electrode and allow to dry under infrared lamp.
  • Stabilization: Immerse the modified electrode in electrolyte solution and apply cyclic scanning from -0.2 to 0.6 V until a stable baseline is achieved.

Analysis Procedure:

  • Calibration: Measure standard this compound solutions in the range of 0.25-200 μM to establish calibration curve.
  • Sample Measurement: Introduce processed tissue extracts into the electrochemical cell and record baseline current.
  • Photoelectrochemical Detection: Activate green light irradiation and record current response at applied potential of 0.4 V.
  • Quantification: Compare sample response to calibration curve to determine this compound concentration.

Optimization Parameters:

  • Light irradiation intensity: 50 mW/cm²
  • Applied potential: 0.4 V vs. Ag/AgCl
  • Incubation time: 5 minutes for signal stabilization
  • Temperature: 25°C maintained throughout analysis

Tissue Distribution and Pharmacokinetic Profile

Understanding the tissue distribution and pharmacokinetic behavior of this compound is essential for developing effective residue monitoring programs and assessing human exposure risks. The following table summarizes key tissue distribution parameters based on animal studies:

Table 2: Tissue Distribution Profile of this compound and Related Compounds in Animal Models

Tissue Type Relative Concentration Persistence Key Findings Reference
Spleen Highest Moderate Furanodiene showed highest concentration in spleen after administration [3]
Liver High Extended Significant accumulation; site of metabolic activation [3] [5]
Kidney High Extended Major excretion route; high residue levels [3] [4]
Heart Moderate Short to moderate Intermediate distribution characteristics [3]
Lung Moderate Short to moderate Reflective of systemic exposure [3]
Muscle Low Short Rapid depletion but bound residues persist [4]
Brain Lowest Short Limited penetration due to blood-brain barrier [3]

Pharmacokinetic Characteristics:

  • Absorption: this compound shows moderate oral bioavailability (58% in solution, 28% in feed mixture in catfish) with peak concentrations occurring within 1 hour post-administration [4]
  • Distribution: Rapid distribution to tissues with a volume of distribution indicating extensive tissue binding
  • Metabolism: Extensive hepatic metabolism with formation of protein-bound metabolites that persist longer than parent compound
  • Elimination: Rapid elimination of parent compound (half-life of 0.27 hours in catfish) but prolonged persistence of metabolites and bound residues
  • Excretion: Primarily renal excretion (55% of oral dose in catfish) with some biliary elimination [4]

Biomarker Applications and Toxicological Mechanisms

Acetylcholinesterase as Exposure Biomarker

Principle: this compound exposure induces measurable changes in acetylcholinesterase (AChE) activity in certain tissues, providing a biochemical marker for effect monitoring.

Protocol for AChE Activity Assessment:

  • Tissue Homogenate Preparation: Isolate gill or muscle tissue and homogenize in cold phosphate buffer (0.1 M, pH 7.2)
  • Centrifugation: Centrifuge at 10,000 × g for 20 minutes at 4°C and collect supernatant as enzyme source
  • Substrate Preparation: Prepare acetylthiocholine iodide (ACTH) solution (1.5 mM in buffer)
  • Reaction Mixture: Combine 100 μL tissue supernatant with 880 μL phosphate buffer and 20 μL DTNB reagent
  • Initial Absorbance: Measure baseline absorbance at 412 nm
  • Reaction Initiation: Add 50 μL ACTH substrate, mix immediately, and record absorbance change for 3 minutes
  • Activity Calculation: Calculate AChE activity using extinction coefficient of 13,600 M⁻¹cm⁻¹

Application Notes:

  • Gill AChE demonstrates higher sensitivity to this compound exposure compared to muscle AChE
  • AChE inhibition shows concentration-dependent response to this compound
  • This biomarker provides complementary evidence to direct residue analysis [6]
Molecular Mechanisms of this compound Toxicity

The toxicological profile of this compound involves multiple interconnected pathways that contribute to its cellular effects. The following diagram illustrates the key signaling pathways involved in this compound-induced toxicity:

FZD_toxicity_pathways This compound Toxicity Signaling Pathways FZD This compound Exposure ROS ROS Generation FZD->ROS p38 p38 MAPK Activation FZD->p38 JNK JNK Inhibition FZD->JNK inhibits PI3K PI3K/Akt Suppression FZD->PI3K Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax Bax/Bcl-2 Ratio ↑ Mitochondria->Bax Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Bax->Mitochondria increases Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle S Phase Cell Cycle Arrest p38->CellCycle JNK->CellCycle inhibits when active PI3K->Apoptosis

Diagram 1: Key signaling pathways in this compound-induced toxicity, showing ROS-dependent apoptosis and MAPK-mediated cell cycle regulation.

Mechanistic Insights:

  • Oxidative Stress Pathway: this compound induces reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction with disrupted membrane potential, increased Bax/Bcl-2 ratio, and cytochrome c release, ultimately activating caspase-9 and caspase-3 and resulting in apoptotic cell death [5]
  • MAPK Signaling Modulation: this compound activates p38 MAPK while simultaneously inhibiting JNK signaling, creating opposing regulatory influences that drive S-phase cell cycle arrest in HepG2 cells [7]
  • PI3K/Akt Suppression: this compound inhibits the pro-survival PI3K/Akt pathway, further promoting apoptotic processes and enhancing cellular sensitivity to oxidative stress [5]

Quality Assurance and Method Validation

Accuracy and Precision:

  • Recovery rates should be monitored using fortified samples, with acceptable range of 80-110%
  • Precision should be evaluated through repeatability (intra-day) and reproducibility (inter-day) studies, with RSD <15%
  • Method accuracy should be verified using certified reference materials when available

Specificity and Selectivity:

  • Demonstrate absence of interference from matrix components at the retention time or detection window of this compound
  • Confirm analyte identity through multiple detection principles (e.g., retention time matching, spectral verification)
  • Test cross-reactivity with structurally related compounds and common co-administered drugs

Stability Assessment:

  • Evaluate short-term bench top stability under processing conditions
  • Determine freeze-thaw stability over multiple cycles
  • Establish long-term storage stability at appropriate temperatures
  • Assess processed sample stability in autosampler conditions

Measurement Uncertainty:

  • Identify significant uncertainty sources throughout the analytical procedure
  • Quantify uncertainty components for each critical step
  • Calculate expanded uncertainty with appropriate coverage factor

Regulatory Considerations and Compliance

Prohibited Substance Status: this compound is banned for use in food-producing animals in many jurisdictions, including the European Union (since 1995), United States, and other countries, due to concerns about carcinogenicity and mutagenicity [6]. This prohibited status necessitates highly sensitive monitoring methods to detect illegal use.

Minimum Required Performance Limits (MRPL): While no safe level has been established for genotoxic compounds, practical monitoring requires sensitivity thresholds. The MRPL for nitrofuran metabolites is typically set at 1.0 μg/kg in many regulatory frameworks, though methods with even greater sensitivity are preferred for surveillance programs.

Sampling Guidelines:

  • Target tissues should include liver and kidney where residues persist longest
  • Muscle tissue sampling may be used for rapid screening
  • Egg and milk samples are important for monitoring residue transfer in animal products
  • Aquatic species require monitoring of both muscle and hepatopancreas tissues

Documentation Requirements:

  • Complete chain of custody records for all samples
  • Validation data demonstrating method performance characteristics
  • Quality control records for each analytical batch
  • Uncertainty estimation for reported values

Troubleshooting Guide

Table 3: Common Analytical Issues and Resolution Strategies

Problem Potential Causes Solution
Low Recovery Incomplete extraction of bound residues Optimize hydrolysis conditions; extend extraction time
Matrix Interference Inadequate clean-up; co-eluting compounds Implement additional clean-up step; optimize chromatographic separation
Poor Reproducibility Variable derivatization efficiency; instrument drift Standardize derivatization protocol; internal standard correction
Signal Drift in Photoelectrochemical Detection Electrode fouling; light source instability Regular electrode cleaning; monitor light source intensity
Reduced Method Sensitivity Degradation of standards; decreased detector response Fresh standard preparation; system suitability testing

Conclusion

The analysis of this compound residues in tissue samples requires sophisticated analytical approaches that address the challenges of trace-level detection, complex matrix effects, and the presence of protein-bound metabolites. This document has presented comprehensive application notes and detailed protocols encompassing sample preparation, advanced detection methodologies, and mechanistic considerations. The continued development and refinement of this compound residue analysis methods remains critical for protecting consumer health, ensuring regulatory compliance, and advancing our understanding of this compound's toxicological profile. Researchers should select methodologies based on their specific application requirements, available resources, and necessary sensitivity levels, while maintaining rigorous quality assurance practices throughout the analytical process.

References

Application Notes on Furazolidone Susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone is a broad-spectrum nitrofuran antibiotic that has shown sustained efficacy against several pathogens where resistance to first-line therapies is rising [1]. Its primary mechanism of action involves binding to bacterial DNA, leading to crosslinking that inhibits replication and transcription, ultimately causing cell death [2].

Recent clinical studies underscore its potential as a therapeutic alternative:

  • A 2025 study on Campylobacter spp. (194 isolates from pediatric patients) found no resistance to this compound, contrasting with high rates of resistance to ciprofloxacin (83-97.7%) and increasing resistance to erythromycin (2.3% to 9.4%) [1] [3].
  • Research on Helicobacter pylori indicates consistently low resistance levels. A 2025 study in Colombia found only 5.95% of isolates were resistant [4], while an earlier study in Iran reported a 0% resistance rate among 70 isolates [5].

Detailed Experimental Protocols

Below are standardized protocols for determining this compound susceptibility using the disk diffusion and agar dilution methods, compiled from recent scientific literature.

Protocol 1: Disk Diffusion Method

This method is suitable for routine susceptibility screening and is based on the Kirby-Bauer technique [1] [5] [6].

Workflow Overview

A Prepare Bacterial Suspension B Inoculate Agar Plate A->B C Apply this compound Disk B->C D Incubate Under Appropriate Conditions C->D E Measure Zone of Inhibition D->E F Interpret Results (S/R) E->F

Materials

  • This compound disks: 100 μg disk for staphylococcal differentiation; specific concentrations for target organisms may be validated [6].
  • Culture Media: Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for H. pylori [5]; unsupplemented for Campylobacter and others [1] [6].
  • Quality Control Strains: Staphylococcus aureus (ATCC 25923) as sensitive control; Micrococcus luteus as resistant control for staphylococcal differentiation [6].

Procedure

  • Prepare Inoculum: Create a bacterial suspension in sterile saline or broth, adjusting turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) [6].
  • Inoculate Plate: Within 15 minutes of standardization, use a sterile swab to streak the entire surface of the agar plate uniformly with the bacterial suspension [6].
  • Apply Disk: Aseptically place a this compound disk on the inoculated surface and gently press to ensure full contact [6].
  • Incubate:
    • For Campylobacter: Incubate under microaerophilic conditions at 42°C for 24-48 hours [1].
    • For H. pylori: Incubate under microaerophilic conditions (5-10% O₂, 5-10% CO₂) at 37°C for 3-5 days [5].
    • For staphylococci/micrococci: Incubate in an ambient air incubator at 35°C for 18-24 hours [6].
  • Measure and Interpret: After incubation, use calipers to measure the diameter of the inhibition zone in mm. Interpret results according to the table below.
Protocol 2: Agar Dilution Method (for Minimum Inhibitory Concentration)

This gold-standard method quantitatively determines the Minimum Inhibitory Concentration (MIC) [4].

Workflow Overview

A Prepare this compound Stock Solution B Create Serial Dilutions in Agar A->B C Spot Inoculate Plates B->C D Incubate Under Appropriate Conditions C->D E Determine MIC (Lowest concentration inhibiting visible growth) D->E

Materials

  • This compound standard: Sigma-Aldrich or equivalent.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Culture Media: Brucella agar or Mueller-Hinton agar supplemented with 5-10% defibrinated blood as required [4].

Procedure

  • Prepare Antibiotic Stock Solution:
    • Dissolve this compound in DMSO to create a stock solution of 5120 μg/mL [4].
    • Aliquot and store at -70°C if not used immediately.
  • Prepare Diluted Agar Plates:
    • Perform serial two-fold dilutions of the stock solution in molten agar to achieve a concentration range (e.g., 0.125 μg/mL to 32 μg/mL) [4].
    • Pour into sterile Petri dishes and allow to solidify.
  • Inoculate Plates:
    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
    • Spot inoculate (1-2 μL) onto the agar surfaces, delivering approximately 10^4 CFU per spot [4].
  • Incubate: Follow organism-specific incubation conditions as detailed in the disk diffusion protocol.
  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after the incubation period.

Summary of Quantitative Data & Interpretation

The following tables consolidate key quantitative findings from recent research to aid in the interpretation of susceptibility test results.

Table 1: this compound Susceptibility Profiles Across Bacterial Pathogens

Pathogen Study Details Resistance Rate Key Metrics (MIC/Zone Diameter) Reference

| Campylobacter spp. | 194 pediatric isolates (2012-2015) | 0% | MIC: Predominantly <0.125 μg/mL. Zone Diameter: 43 ± 10.5 mm to 52 ± 8 mm. | [1] [3] | | Helicobacter pylori | 84 isolates from Colombia (2019-2022) | 5.95% | Not specified in abstract. Mutations in oorD gene linked to resistance. | [4] | | Helicobacter pylori | 70 isolates from Iran | 0% | MIC: ≤ 0.12 μg/mL. Zone Diameter: Highly susceptible: >16 mm; Susceptible: 13-16 mm. | [5] |

Table 2: Interpretation Criteria for Disk Diffusion Method

Organism Group Resistant Susceptible Notes / Application
Staphylococci vs. Micrococci ≤ 9 mm > 15 mm Used for differentiation; micrococci are resistant [6].

| Helicobacter pylori | No zone | 13-16 mm (Susceptible) >16 mm (Highly Susceptible) | Based on 100 μg disk [5]. |

Critical Considerations for Researchers

  • Quality Control: Implement rigorous QC using reference strains. For disk diffusion with staphylococci, use S. aureus (sensitive) and M. luteus (resistant) with each new batch of disks or weekly [6].
  • Method-Specific Notes: The agar dilution method is considered the reference standard for MIC determination but is labor-intensive. Disk diffusion is more practical for high-throughput screening [1] [4].
  • Regulatory Status: Note that this compound is recognized as a mutagen/carcinogen by the FDA and is no longer available in the United States, though it may be used in other regions [7].

Emerging Applications and Advanced Formulations

Research continues into enhancing this compound's application. A 2024 study developed a liposomal drug delivery system co-encapsulating this compound and N-acetylcysteine (NAC), which achieved complete H. pylori eradication in 2.5 hours in vitro compared to six hours for this compound alone. This system improves mucopenetration and targets the gastric epithelium [2].

References

Comprehensive Application Notes and Protocols for Furazolidone-Induced Cardiomyopathy Animal Models in Cardiovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Furazolidone (FZD), a nitrofuran derivative antimicrobial agent, has been extensively utilized in biomedical research to establish experimental animal models of cardiomyopathy. These models provide valuable platforms for investigating disease mechanisms and therapeutic interventions for various cardiac pathologies. Originally developed as an antibacterial and antiprotozoal medication for treating infectious diarrhea in humans and animals, FZD's cardiotoxic effects were discovered serendipitously when turkeys fed FZD-supplemented diets developed severe cardiac abnormalities. This discovery led to the systematic development of reproducible animal models specifically designed for cardiomyopathy research. The FZD-induced cardiomyopathy model is particularly valuable because it recapitulates many pathological features observed in human cardiac diseases, including dilated cardiomyopathy, heart failure, and associated metabolic disturbances.

The unique value proposition of FZD models lies in their controllability, reproducibility, and relatively short development timeline compared to genetic models or other induced cardiomyopathy models. Researchers can precisely control the onset and progression of cardiac pathology by adjusting dosage and administration duration, making these models ideal for intervention studies, drug screening, and mechanistic investigations. Furthermore, the model has demonstrated significant translational relevance, providing insights into fundamental pathophysiological processes including oxidative stress-mediated cellular damage, mitochondrial dysfunction, metabolic dysregulation, and compensatory/ maladaptive cardiac remodeling processes that mirror aspects of human heart disease progression.

Experimental Models & Parameters

FZD-induced cardiomyopathy has been successfully established across multiple animal species, with each model offering distinct advantages for specific research applications. The turkey model represents the most extensively characterized system, while various mammalian models provide alternatives with closer physiological relevance to human cardiovascular physiology.

Avian Models (Turkey)
  • Animal Selection: Broad-breasted white turkeys (commercial strains), 1-4 weeks old at initiation. Inbred strains with predisposition to "round heart disease" show enhanced susceptibility [1].
  • FZD Administration: Dietary supplementation at 700-800 ppm (0.07-0.08% w/w) in starter mash. Higher concentrations (up to 850 ppm) accelerate disease progression but increase mortality [1].
  • Exposure Duration: 2-4 weeks continuous feeding. Pathological changes typically manifest within 7-10 days, with severe cardiomyopathy established by 21-28 days [1].
  • Key Advantages: Rapid disease development, high reproducibility, established historical data for comparison, and relevance to poultry pathology.
  • Key Limitations: Avian cardiovascular physiology differs from mammals, potentially limiting direct translational relevance.
Mammalian Models (Rodents)
  • Animal Selection: Rats (Sprague-Dawley, Wistar) or mice (ICR, C57BL/6), 3-4 weeks old, weighing 20-24 grams at initiation [2].
  • FZD Administration: Oral gavage (60-140 mg/kg) or dietary admixture (300-500 ppm). Oral gavage enables precise dosing while dietary administration mimics chronic low-level exposure [2] [3].
  • Exposure Duration: 7-21 days depending on desired pathology severity. Shorter durations (7-10 days) produce moderate hypertrophy, while longer exposures (14-21 days) result in dilated cardiomyopathy and heart failure [3].
  • Key Advantages: Mammalian physiology more relevant to humans, availability of genetic variants, extensive reagent availability for mechanistic studies.
  • Key Limitations: Longer development time compared to avian models, higher variability in response.

Table 1: Key Parameters for FZD-Induced Cardiomyopathy Models

Parameter Turkey Model Mammalian Model Notes
Optimal Age 1-4 weeks 3-4 weeks Younger animals more susceptible
Dosing Range 700-850 ppm in feed 60-140 mg/kg (gavage) or 300-500 ppm (feed) Dose-dependent response
Time to Onset 7-10 days 10-14 days Strain-dependent variations
Full Development 21-28 days 21-28 days Longer exposures increase mortality
Mortality Rate 30-60% by 4 weeks 15-40% by 4 weeks Dose and strain dependent

Pathological Mechanisms & Signaling Pathways

FZD-induced cardiomyopathy involves complex interplays of multiple pathological mechanisms culminating in cardiac dysfunction. The primary mechanisms include direct cellular toxicity via oxidative stress, disruption of cardiac energy metabolism, and activation of specific signaling pathways that drive pathological remodeling.

Oxidative Stress & Free Radical-Mediated Damage

The central mechanism of FZD cardiotoxicity involves enhanced production of reactive oxygen species (ROS) and disruption of cellular antioxidant defenses. FZD metabolism generates redox-active intermediates that promote superoxide and hydrogen peroxide formation in cardiac and hepatic microsomal membranes [4]. This oxidative burden leads to lipid peroxidation, protein denaturation, and DNA damage, particularly affecting mitochondrial membranes and compromising cellular energy production. The resulting bioenergetic deficit impairs cardiac contractile function and activates programmed cell death pathways. Research demonstrates that FZD significantly depletes antioxidant reserves, reducing superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) activities, creating a vicious cycle of escalating oxidative damage [4].

Signaling Pathways in Cardiac Remodeling

FZD-induced cellular stress activates multiple signaling cascades that coordinate the hypertrophic response and subsequent transition to failure. The stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinases (JNKs), serve as critical signaling hubs that integrate various stress signals to initiate hypertrophic responses [5]. Simultaneously, FZD exposure elevates cytosolic-free calcium concentrations, activating the calcium/calmodulin-dependent serine/threonine phosphatase calcineurin and its target transcription factor NF-AT3, which translocates to the nucleus and activates pro-hypertrophic genetic programs [5]. The Ras-MAPK signaling pathway also contributes to pathological remodeling, with demonstrated elevation in patients with hypertrophic cardiomyopathy and cardiovascular events [6]. These pathways collectively drive the expression of fetal genes, protein synthesis, and sarcomeric reorganization characteristic of pathological hypertrophy.

Metabolic and Hepatic Involvement

An intriguing aspect of FZD cardiotoxicity is its significant hepatic involvement, which may contribute to cardiac pathology through systemic effects. FZD administration causes disordered hepatic metabolism characterized by reduced total serum proteins, including trypsin inhibitory capacity, potentially impairing systemic protease regulation [1]. Histological examinations reveal PAS-positive, diastase-resistant globules in hepatocytes, though these are localized in lysosomes rather than the rough endoplasmic reticulum as seen in authentic alpha-1-antitrypsin deficiency [1]. FZD also appears to interfere with thiamin utilization, which may contribute to metabolic disturbances and anorexia observed in treated animals [3]. These hepatic and metabolic abnormalities likely exacerbate the primary cardiac injury through nutrient deprivation and impaired synthesis of essential plasma proteins.

G cluster_0 Primary Cellular Stress cluster_1 Signaling Pathways cluster_2 Pathological Outcomes FZD This compound (FZD) ROS ROS Production & Oxidative Stress FZD->ROS Metabolic Activation RasMAPK Ras-MAPK Pathway FZD->RasMAPK Activates Hepatic Hepatic Dysfunction & Metabolic Disruption FZD->Hepatic Direct Effect Antioxidant Antioxidant Depletion ROS->Antioxidant Consumes Calcium Calcium Dysregulation ROS->Calcium Disrupts Homeostasis SAPK SAPK/JNK Pathway ROS->SAPK Activates Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Triggers Calcineurin Calcineurin/NF-AT3 Calcium->Calcineurin Activates Hypertrophy Cardiac Hypertrophy SAPK->Hypertrophy Induces Calcineurin->Hypertrophy Promotes RasMAPK->Hypertrophy Stimulates Dysfunction Cardiac Dysfunction & Failure Hypertrophy->Dysfunction Progresses to Apoptosis->Dysfunction Contributes to Hepatic->Dysfunction Exacerbates

Figure 1: Signaling Pathways in FZD-Induced Cardiomyopathy. FZD toxicity activates multiple interconnected pathways through oxidative stress and direct signaling activation, culminating in cardiac hypertrophy, apoptosis, and dysfunction. Hepatic involvement exacerbates the primary cardiac pathology.

Experimental Protocols

Protocol 1: Turkey Cardiomyopathy Model Establishment
4.1.1 Materials & Preparation
  • Animals: Day-old broad-breasted white turkey poults from commercial supplier.
  • FZD Preparation: Obtain pharmaceutical-grade FZD (Sigma-Aldrich, cat. no. V900742 or equivalent). Prepare fresh FZD-supplemented feed weekly by thoroughly mixing FZD powder into commercial turkey starter mash at 700-800 ppm concentration. Store prepared feed in dark, cool conditions to prevent degradation.
  • Housing: Standard poultry rearing facilities with ad libitum access to feed and water, 12h light/dark cycle, temperature maintained at 32°C for first week, then reduced by 2.5°C weekly until reaching 20°C.
  • Equipment: Digital balance (0.1g precision), euthanasia equipment, tissue collection supplies (dissecting tools, specimen containers, fixatives).
4.1.2 Experimental Procedure
  • Acclimatization: Upon arrival, allow poults to acclimate for 3-5 days with standard starter mash.
  • Baseline Measurements: Record initial body weights, and randomly assign to control or FZD-treated groups (minimum n=15 per group).
  • FZD Administration: Replace standard mash with FZD-supplemented feed (700-800 ppm) for treatment group. Control group receives identical feed without FZD.
  • Monitoring:
    • Daily observation for clinical signs (lethargy, respiratory distress, wing drooping).
    • Mortality checks twice daily.
    • Body weight measurements every 3-4 days.
  • Endpoint Determination:
    • For survival studies, continue until predetermined endpoint (typically 28 days) or until moribund state requiring euthanasia.
    • For terminal studies, euthanize at specific timepoints (7, 14, 21, 28 days) for tissue collection.
4.1.4 Tissue Collection & Processing
  • Euthanasia: Perform by cervical dislocation or CO₂ inhalation followed by exsanguination.
  • Gross Examination:
    • Document cardiac appearance (pale color, rounded appearance, dilatation).
    • Weigh heart, liver, and body weight for organ indices.
  • Sample Allocation:
    • Cardiac tissue: Transverse sections from atria, ventricles, and septum.
    • Allocate for: (a) 10% neutral buffered formalin fixation (histology), (b) snap-freezing in liquid N₂ (molecular studies), (c) glutaraldehyde fixation (electron microscopy).
  • Histological Processing:
    • Fix tissues in 10% neutral buffered formalin for 24-48 hours.
    • Process through graded ethanol series, embed in paraffin.
    • Section at 4-5μm thickness for staining (H&E, Masson's trichrome, TUNEL apoptosis assay).
Protocol 2: Mammalian Model (Rodent) Establishment
4.2.1 Materials & Preparation
  • Animals: Weanling rats (Sprague-Dawley) or mice (ICR) at 3-4 weeks of age.
  • FZD Preparation: For gavage administration, prepare fresh FZD suspension daily in 0.5-1% carboxymethylcellulose (CMC) vehicle. For dietary administration, mix FZD powder into standard rodent chow at 300-500 ppm.
  • Housing: Standard rodent facilities with controlled temperature (22±2°C), humidity (50±10%), and 12h light/dark cycle.
  • Special Equipment: Oral gavage needles, metabolic cages (optional), echocardiography system.
4.2.2 Experimental Procedure
  • Acclimatization: Allow 5-7 days adaptation with standard rodent chow and water ad libitum.
  • Baseline Assessment: Record initial body weights, and perform baseline echocardiography if applicable.
  • FZD Administration:
    • Oral Gavage Method: Administer FZD suspension (60-140 mg/kg) once daily. Control group receives vehicle only (CMC solution).
    • Dietary Method: Provide FZD-supplemented chow (300-500 ppm) ad libitum. Control group receives standard chow.
  • Monitoring:
    • Daily clinical observations (posture, activity, fur appearance).
    • Body weight measurement every 2-3 days.
    • Food and water consumption monitoring weekly.
  • Functional Assessment:
    • Weekly echocardiography under light anesthesia to track functional decline.
    • Terminal hemodynamic measurements if required.
4.2.3 Tissue Collection & Analysis
  • Euthanasia: Perform by CO₂ inhalation or pentobarbital overdose.
  • Blood Collection: Cardiac puncture for serum isolation. Analyze for cardiac injury biomarkers (cTnI, ANP, BNP), oxidative stress markers, and hepatic function enzymes.
  • Perfusion Fixation: For optimal morphology, perfuse with saline followed by 10% neutral buffered formalin via left ventricle.
  • Tissue Processing:
    • Weigh heart, lungs, liver, spleen, and kidneys.
    • Section heart transversely from apex to base for comprehensive sampling.
    • Process for histology, molecular biology, and biochemical analyses as described for turkey model.

Table 2: Key Biochemical and Molecular Parameters in FZD-Induced Cardiomyopathy

Parameter Category Specific Markers Assessment Method Expected Change
Oxidative Stress Lipid peroxidation TBARS assay 2-3 fold increase
Protein carbonylation Western blot 1.5-2 fold increase
SOD, CAT, GSH activity Spectrophotometric assays 30-60% decrease
Cardiac Injury Cardiac troponins ELISA 3-5 fold increase
ANP, BNP RT-qPCR, ELISA 2-4 fold increase
β-MHC/α-MHC ratio RT-qPCR 2-3 fold increase
Apoptosis Cleaved caspase-3 Western blot, IHC 2-4 fold increase
TUNEL-positive cells Histochemistry 5-15% of cardiomyocytes
BAX/BCL-2 ratio Western blot 2-3 fold increase
Hepatic Impact Serum albumin Biochemical assay 20-40% decrease
Trypsin inhibitory capacity Functional assay 30-50% decrease
Liver enzymes (ALT, AST) Clinical chemistry 1.5-2 fold increase

Data Interpretation & Analysis

Cardiac Morphological Assessment

Gross pathological evaluation remains fundamental in assessing FZD-induced cardiomyopathy. Key indicators include cardiac enlargement with rounded appearance (characteristic "round heart" in avian models), pallor of myocardial tissue, ventricular chamber dilatation, and occasionally atrial thrombi. Calculate heart weight to body weight ratio (HW/BW) as a reliable index of cardiac hypertrophy – typically increases of 30-60% in established models. Lung weight should also be determined as increased lung mass indicates pulmonary congestion and heart failure. Histological analysis should evaluate myocyte hypertrophy (increased cross-sectional area), myofibrillar disarray, interstitial fibrosis (trichrome staining), and inflammatory infiltrates. Quantitative morphometry should be performed on H&E and trichrome-stained sections using image analysis software.

Functional Assessment

Echocardiographic parameters provide critical functional data in mammalian models. Key measurements include left ventricular end-diastolic dimension (LVEDD) and end-systolic dimension (LVESD), fractional shortening (FS), and ejection fraction (EF). FZD-treated animals typically show progressive LV dilatation with reduced FS (30-50% reduction from baseline) and EF. Doppler imaging can reveal diastolic dysfunction with altered E/A ratios. In terminal studies, hemodynamic measurements via ventricular catheterization provide direct assessment of ventricular pressures, dP/dt max (contractility), and dP/dt min (relaxation). Typically, FZD cardiomyopathy shows elevated left ventricular end-diastolic pressure (LVEDP) and reduced dP/dt, indicating impaired contractile function.

Biochemical & Molecular Analysis

Oxidative stress markers should be quantified in cardiac tissue homogenates. Lipid peroxidation products (MDA-TBARS) typically increase 2-3 fold, while antioxidant enzymes (SOD, CAT, GSH peroxidase) decrease by 30-60%. Protein carbonylation and nitrotyrosine formation indicate protein oxidative damage. Apoptosis assessment should include multiple methods: TUNEL staining for DNA fragmentation (typically 5-15% positive myocytes in severe cases), Western blot for cleaved caspase-3 and BAX/BCL-2 ratio, and cytochrome c release from mitochondria. Gene expression profiling of fetal gene program reactivation provides molecular signature of pathological hypertrophy: increased ANP, BNP, β-MHC, and skeletal α-actin mRNA levels (2-4 fold), with decreased α-MHC and SERCA2a expression.

Hepatic Involvement Analysis

Given the significant hepatic component of FZD toxicity, assess liver function and morphology. Serum albumin and total protein typically decrease by 20-40%, while liver enzymes (ALT, AST) may show moderate increases. Histologically, examine liver sections for PAS-positive, diastase-resistant globules in hepatocytes, though these differ from true alpha-1-antitrypsin deficiency inclusions. Hepatic oxidative stress markers and glutathione status should parallel cardiac assessments. The trypsin inhibitory capacity of serum decreases significantly (30-50%), reflecting impaired protease regulation that may contribute to tissue damage.

Research Applications

The FZD-induced cardiomyopathy model serves multiple research applications across basic and translational cardiovascular research:

  • Therapeutic Screening: The model's reproducibility and predictable progression make it ideal for evaluating potential cardioprotective agents, particularly antioxidants, anti-fibrotics, and metabolic modulators. Interventions can be tested in either prevention paradigms (co-administered with FZD) or treatment paradigms (initiated after established cardiomyopathy).

  • Pathophysiological Investigations: The model enables detailed study of oxidative stress-mediated cardiac damage, the transition from compensated hypertrophy to heart failure, and the interplay between cardiac and hepatic pathology in heart failure.

  • Molecular Pathway Analysis: Researchers can utilize the model to delineate specific signaling pathways involved in toxic cardiomyopathy, including SAPK/JNK activation, calcineurin/NF-AT signaling, and Ras-MAPK cascades, and their interactions with oxidative stress.

  • Comparative Pathobiology: The species differences (avian vs. mammalian) in FZD susceptibility provide opportunities to investigate protective mechanisms and genetic factors influencing cardiomyopathy development.

G cluster_0 Experimental Phase cluster_1 Analysis Phase Start Study Initiation Animal Acquisition & Acclimation Randomize Randomization Baseline Measurements Start->Randomize FZD FZD Administration (Dietary or Gavage) Randomize->FZD Monitor Longitudinal Monitoring (Clinical, Functional) FZD->Monitor Decision1 Survival Study? or Terminal Study? Monitor->Decision1 Terminal Terminal Assessment Tissue Collection Analysis Analysis (Molecular, Biochemical) Terminal->Analysis Data Data Integration & Interpretation Analysis->Data Decision1->Monitor Continue Monitoring Decision1->Terminal Terminal Endpoint

Figure 2: Experimental Workflow for FZD Cardiomyopathy Studies. The schematic outlines key steps in establishing and analyzing FZD-induced cardiomyopathy models, highlighting decision points for study design and sequential phases from initiation to data interpretation.

Troubleshooting & Optimization

Model Optimization Considerations
  • Dose Response Variations: If cardiomyopathy development is inconsistent, consider species/strain sensitivities. Avian models generally require higher doses (700-850 ppm) than mammalian models (300-500 ppm dietary). Conduct pilot studies with dose escalation (3-4 dose levels) to establish optimal dosing for specific experimental conditions.

  • Mortality Management: High mortality rates before experimental endpoint compromise data collection. If premature mortality exceeds 30%, reduce FZD concentration by 15-20% or implement more frequent monitoring with intervention for moribund animals. Consider using larger group sizes to account for anticipated attrition.

  • Variable Response: Biological variability in response to FZD can occur even within inbred strains. Ensure adequate sample sizes (minimum n=10-15 per group) to achieve statistical power. Stratified randomization based on baseline body weight can reduce inter-group variability.

Technical Considerations
  • FZD Stability: FZD degrades upon prolonged exposure to light and high temperatures. Prepare fresh diet weekly, store in opaque containers at 4°C, and verify stability through periodic HPLC analysis if possible.

  • Food Consumption Monitoring: In dietary models, monitor food intake daily as reduced consumption (common with FZD) effectively reduces dosing. Pair-feeding control animals to match treatment group consumption may be necessary for some studies.

  • Histological Artifacts: Improper tissue processing can create artifacts misinterpreted as pathology. Ensure consistent fixation times, use appropriate orientation during embedding, and include control tissues processed simultaneously for valid comparisons.

Conclusion

The FZD-induced cardiomyopathy model represents a valuable experimental tool for investigating the pathophysiology of toxic cardiomyopathy, oxidative stress-mediated cardiac injury, and the progression from compensated hypertrophy to heart failure. Its controllable nature, reproducible timeline, and recapitulation of key features of human disease make it particularly useful for intervention studies and mechanistic investigations. Researchers should select species and protocols based on specific research questions, considering the distinct advantages of avian versus mammalian models. The comprehensive protocols outlined herein provide a foundation for establishing this model while emphasizing standardized assessment methods that facilitate cross-study comparisons and enhance the translational value of findings generated using this experimental system.

References

managing furazolidone side effects adverse reactions

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Reactions at a Glance

The table below summarizes the clinical and cellular-level adverse effects of furazolidone (FZD) [1] [2] [3].

Category Specific Adverse Reaction / Effect Clinical or Experimental Context
Clinical Adverse Reactions Pulmonary injury (drug-induced lung injury) Reported in patients on H. pylori eradication therapy; symptoms: fever, cough, shortness of breath, CT shows interlobular septal thickening [1].
Gastrointestinal (nausea, vomiting) Common but often tolerable; may require dosage reduction [4] [5].
Disulfiram-like reaction Reaction with alcohol causing flushing, dyspnea, chest tightness; avoid alcohol during and for 4 days after therapy [6] [3] [5].
Hypersensitivity reactions Urticaria, fever, arthralgia, rash, hypotension; subsides after drug withdrawal [5].
Hemolytic anemia In patients with G6PD deficiency; also risk in neonates due to immature enzyme systems [6] [3] [5].
Cellular & Molecular Effects Induction of Apoptosis Demonstrated in HepG2 cells; characterized by caspase activation, PARP cleavage, and mitochondrial dysfunction [2].
Reactive Oxygen Species (ROS) Generation Elevated intracellular ROS levels leading to oxidative stress and DNA damage [2] [7].
Mitochondrial Pathway Activation Loss of mitochondrial membrane potential, increased Bax/Bcl-2 ratio, and cytochrome c release [2].
Inhibition of PI3K/Akt Signaling Suppression of cell survival pathway, promoting apoptotic cell death [2].

Mechanisms of Action & Experimental Models

1. This compound-Induced Apoptosis in HepG2 Cells A pivotal study elucidated the signaling pathways through which FZD induces apoptosis in human hepatoma HepG2 cells, as summarized in the diagram below [2].

fzd_apoptosis FZD FZD ROS ROS FZD->ROS PI3K/Akt ↓ PI3K/Akt ↓ FZD->PI3K/Akt ↓ Bax/Bcl-2 ↑ Bax/Bcl-2 ↑ ROS->Bax/Bcl-2 ↑ MMP ↓ MMP ↓ ROS->MMP ↓ ROS->PI3K/Akt ↓ Mitochondria Mitochondria Bax/Bcl-2 ↑->MMP ↓ Cytochrome c Release Cytochrome c Release MMP ↓->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis PI3K/Akt ↓->Bax/Bcl-2 ↑ PI3K/Akt ↓->Apoptosis

Key Experimental Protocol:

  • Cell Line: Human hepatoma HepG2 cells [2].
  • Treatment: Cells treated with FZD at varying concentrations (e.g., 10, 20, 40 μg/mL) for 24 hours [2].
  • Apoptosis Assays:
    • Nuclei Morphology: Hoechst 33258 staining to observe chromatin condensation [2].
    • Membrane Changes: Annexin V-FITC/PI double staining flow cytometry to detect phosphatidylserine externalization [2].
    • Western Blotting: Detect cleavage of PARP and caspases-3 and -9 [2].
  • ROS Measurement: Flow cytometry using DCFH-DA fluorescent probe [2].
  • Mitochondrial Membrane Potential (ΔΨm): Assessed using JC-1 dye and flow cytometry [2].
  • Inhibition Studies:
    • ROS Scavenger: Pre-treatment with N-acetyl cysteine (NAC) to confirm ROS-dependent pathway [2].
    • PI3K/Akt Modulators: Use of inhibitor LY294002 and activator IGF-1 to confirm the role of this pathway [2].

2. Pulmonary Adverse Reactions: A Clinical Case Perspective While rare, pulmonary adverse reactions are significant. The following workflow outlines the diagnostic and therapeutic approach based on case reports [1].

fzd_lung Start Patient on FZD-based H. pylori regimen Symptoms Symptoms: Fever, Cough Shortness of Breath Start->Symptoms CT CT Scan: Interlobular Septal Thickening Symptoms->CT BloodTest Blood Test: Eosinophil Count CT->BloodTest Decision Eosinophils Elevated? BloodTest->Decision Hormones Consider Corticosteroid Therapy Decision->Hormones Yes Supportive Discontinue FZD Provide Supportive Care Decision->Supportive No Outcome Symptom Resolution Confirmed by Follow-up Hormones->Outcome Supportive->Outcome

Key Experimental/Observational Insights:

  • Diagnosis: Relies on high clinical suspicion, temporal link to drug intake, chest CT findings (interlobular septal thickening, nodules), and exclusion of infectious causes [1].
  • Management: Immediate discontinuation of FZD is critical. The decision to initiate corticosteroids may be guided by the eosinophil count, as suggested in case reports [1].

Troubleshooting Guide & FAQs

Q1: Our in vitro experiments show unexpected high levels of cell death in the control group. What could be the cause?

  • A1: this compound is light-sensitive. Ensure that stock solutions and treated cell cultures are protected from light by using amber vials and working in low-light conditions or dark incubators, as improper storage can lead to degradation and unpredictable effects [3] [5].

Q2: We want to investigate the role of ROS in FZD-induced cytotoxicity. What is a validated experimental approach?

  • A2: As demonstrated in HepG2 studies, pre-treating cells with a broad-spectrum ROS scavenger like N-acetyl cysteine (NAC) is a key method. If NAC significantly attenuates FZD-induced apoptosis, ROS generation, and loss of mitochondrial membrane potential, it confirms the central role of oxidative stress in the mechanism [2].

Q3: Are there critical drug interactions to consider when designing in vivo studies?

  • A3: Yes. This compound has monoamine oxidase (MAO) inhibitory activity. In vivo studies must avoid co-administering FZD with other MAO inhibitors, sympathomimetics (e.g., ephedrine, amphetamines), or tricyclic antidepressants. Furthermore, a tyramine-free diet is recommended for lab animals, as tyramine-rich foods (e.g., aged cheese, fermented products) can cause hypertensive crises [6] [3] [5].

Q4: What is the clinical relevance of studying FZD today, given its potential toxicity?

  • A4: FZD remains a clinically relevant drug in certain regions, particularly in multi-drug regimens for eradicating Helicobacter pylori where resistance to metronidazole and clarithromycin is high [1] [4]. Furthermore, it demonstrates sustained efficacy against emerging multidrug-resistant pathogens like Campylobacter spp. [8]. Understanding its toxicity mechanisms is crucial for assessing its risk-benefit profile and for potentially designing safer nitrofuran derivatives in the future.

References

Furazolidone: Key Drug Interactions & Contraindications

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the major interaction risks and contraindications for furazolidone, which acts as a monoamine oxidase inhibitor (MAOI).

Table 1: Major Drug Interaction Categories to Avoid

Interaction Category Examples of Interacting Agents Potential Risk / Rationale
Serotonergic Drugs [1] Sertraline, fluoxetine, venlafaxine, citalopram, tramadol, dextromethorphan [1] Serotonin syndrome: risk of confusion, agitation, tachycardia, hyperthermia [1]
Sympathomimetics & CNS Stimulants [1] [2] Amphetamines, methylphenidate, ephedrine, pseudoephedrine, phenylephrine [1] [2] Hypertensive crisis: MAOIs potentiate the pressor effects [1]
Other MAOIs [1] Isocarboxazid, phenelzine, tranylcypromine, selegiline, linezolid [1] Increased risk of hypertensive crisis and serotonin syndrome [1]
Tyramine-Rich Foods & Beverages [1] [3] Aged cheeses, cured meats, fermented foods (e.g., soy sauce, miso), tap beer, red wine [1] [3] Hypertensive crisis: Tyramine is metabolized by MAO; inhibition causes potent pressor effect [1]
Alcohol [1] [4] All alcoholic beverages & alcohol-containing syrups [1] Disulfiram-like reaction: flushing, fever, chest tightness, breathing difficulties [4]

Table 2: Disease Contraindications & Special Populations

Condition / Population Precaution / Contraindication Rationale / Alternative
G6PD Deficiency [1] Use with caution; contraindicated in certain populations Increased risk of mild, reversible hemolytic anemia [1]
Infants <1 Month Old [1] [4] Contraindicated Risk of hemolytic anemia due to immature enzyme systems (glutathione instability) [4]
Pregnancy & Breastfeeding [1] Use only if clearly needed Lack of adequate studies; risk-benefit assessment required [1]

Experimental Insights into Mechanisms of Toxicity

For researchers, understanding this compound's cellular toxicity mechanisms is critical. Key studies are summarized below.

Table 3: Experimental Models of this compound-Induced Cytotoxicity

Experimental Model Key Findings on Toxicity Mechanism Potential Protective Agent
Human Hepatoma Cells (HepG2) [5] Induces apoptosis via ROS-dependent mitochondrial pathway; suppresses PI3K/Akt survival signaling [5] N-acetyl cysteine (NAC, ROS scavenger); IGF-1 (PI3K/Akt activator) [5]
Human Hepatocyte Cells (L02) [6] Causes oxidative stress, mitochondrial membrane potential loss, caspase-9/-3 activation, and DNA damage [6] Curcumin pre-treatment. Reduces ROS, restores antioxidant enzymes, inhibits mitochondrial apoptosis pathway [6]
Detailed Experimental Protocol: Assessing FZD-Induced Apoptosis

This protocol is adapted from studies investigating FZD cytotoxicity in hepatocyte cell lines [5] [6].

1. Cell Culture and Treatment

  • Cell Line: Human hepatoma-derived HepG2 cells or normal human hepatocyte L02 cells.
  • Culture Conditions: Maintain cells in recommended medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
  • Treatment Groups:
    • Control Group: Culture medium with vehicle (e.g., 0.2% DMSO).
    • FZD Treatment Group: Cells treated with varying concentrations of FZD (e.g., 10-60 μg/mL) for 24 hours [6].
    • Intervention Group: Pre-treat cells with potential protective agents (e.g., 1.25-5 μM Curcumin [6] or 5mM N-acetyl cysteine [5]) for 2 hours prior to FZD exposure.

2. Assessment of Cytotoxicity and Apoptosis

  • Cell Viability Assay: Use MTT or CCK-8 assay to measure metabolic activity after 24-hour FZD exposure. Calculate IC₅₀ values [6].
  • Apoptosis Detection:
    • Flow Cytometry: Use Annexin V-FITC/PI double staining to quantify early and late apoptotic cells [5].
    • Nuclear Morphology: Observe chromatin condensation and nuclear fragmentation using Hoechst 33342 staining under a fluorescence microscope [6].
  • Caspase Activity Measurement: Use caspase-9 and caspase-3 colorimetric assay kits to measure the cleavage of specific substrates, indicating activation of the apoptotic cascade [5] [6].

3. Analysis of Oxidative Stress and Mitochondrial Function

  • Intracellular ROS Measurement: Incubate cells with DCFH-DA fluorescent probe. Measure fluorescence intensity with a microplate reader or flow cytometry [6].
  • Mitochondrial Membrane Potential (ΔΨm) Assay: Use JC-1 fluorescent dye. A shift from red (aggregates) to green (monomers) indicates loss of ΔΨm [6].
  • Antioxidant Status Assay: Measure levels/activities of key antioxidants:
    • Glutathione (GSH) content using a commercial kit [6].
    • Superoxide Dismutase (SOD) and Catalase (CAT) activities using respective assay kits [6].
    • Malondialdehyde (MDA) level as a marker of lipid peroxidation [6].

4. Assessment of Genotoxicity

  • Alkaline Comet Assay: Embed single cells in agarose on a slide, lyse, and perform electrophoresis under alkaline conditions. Stain with DNA-binding dye and score for DNA strand breaks by measuring "comet tail" length and intensity [6].

Mechanistic Pathways & Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced toxicity.

fzd_apoptosis FZD FZD ROS ROS FZD->ROS PI3K_Akt Suppression of PI3K/Akt Pathway FZD->PI3K_Akt Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis Removes Survival Signal Curcumin Curcumin Curcumin->ROS Inhibits NAC NAC NAC->ROS Scavenges IGF1 IGF1 IGF1->PI3K_Akt Activates

Diagram 1: this compound-Induced Apoptotic Signaling Pathway. FZD triggers apoptosis via two convergent mechanisms: generating reactive oxygen species (ROS) that cause mitochondrial dysfunction, and suppressing the cell survival PI3K/Akt pathway. Protective agents like Curcumin, N-acetyl cysteine (NAC), and IGF-1 can intervene at specific points [5] [6].

workflow Start Cell Seeding & Culture PreTreat Pre-treatment (e.g., Curcumin) Start->PreTreat FZDTreat FZD Exposure PreTreat->FZDTreat Assays FZDTreat->Assays Viability Viability Assay (MTT/CCK-8) Assays->Viability OxStress Oxidative Stress (ROS/GSH/MDA) Assays->OxStress Mitochondria Mitochondrial Function (JC-1 ΔΨm) Assays->Mitochondria ApoptosisA Apoptosis Assays (Annexin V/Caspases) Assays->ApoptosisA DNA Genotoxicity (Comet Assay) Assays->DNA

Diagram 2: Experimental Workflow for Evaluating FZD Cytotoxicity. A typical in vitro workflow for assessing this compound-induced toxicity and the protective effects of compounds in hepatocyte models [5] [6].

Critical Researcher Notes

  • MAOI Activity is Central: All experimental planning must account for this compound's potent MAOI properties, which are the basis for its most dangerous food and drug interactions [1] [4].
  • Oxidative Stress as a Primary Mechanism: The research indicates that reactive oxygen species (ROS) generation is a key initiating event in FZD's cytotoxic and genotoxic effects [5] [6].
  • Mitochondria as a Key Target: The mitochondrial pathway is a major mediator of FZD-induced apoptosis, involving membrane potential loss and cytochrome c release [5] [6].
  • Potential for Combination Therapy: Research suggests that co-administration with antioxidants like curcumin could be a viable strategy to mitigate FZD's adverse effects while preserving its antimicrobial efficacy [6].

References

Furazolidone: MAOI Properties & Tyramine Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone inhibits monoamine oxidase (MAO) enzymes in the body [1] [2]. MAO is responsible for breaking down biogenic amines, such as tyramine, which is found in various foods and beverages [3] [4]. When MAO is inhibited, tyramine from the diet can cause an amplification of adrenergic activity, potentially leading to a sudden and dangerous rise in blood pressure, known as the tyramine pressor response or a hypertensive crisis [5] [3].

The diagram below illustrates this mechanism.

G MAOI This compound (MAOI) MAO_Enzyme MAO Enzyme MAOI->MAO_Enzyme Inhibits Tyramine_Body Tyramine in Circulation MAO_Enzyme->Tyramine_Body Fails to Metabolize Tyramine_Food High-Tyramine Food Tyramine_Food->Tyramine_Body Ingestion NE_Release Norepinephrine Release Tyramine_Body->NE_Release Causes Hypertension Hypertensive Crisis NE_Release->Hypertension Leads to

Foods and Beverages to Restrict

Consuming foods and beverages high in tyramine while taking this compound can be dangerous. The following table lists common items to avoid, as they can contain high levels of tyramine, especially when aged, fermented, spoiled, or not freshly stored [6] [7] [3].

Food/Beverage Category Specific Examples to Avoid
Cheeses Aged cheeses: Cheddar, Swiss, Parmesan, Blue cheese, Gorgonzola, Stilton, Brie, Camembert, Gruyere, Edam, Feta [7]. (Fresh cheeses like cottage cheese, ricotta, and cream cheese are generally safer) [7].
Meats & Fish Aged, cured, smoked, or processed meats: Dry sausage, salami, pepperoni, bologna, bacon, corned beef [7] [8]. Smoked or pickled fish [7].
Alcoholic Beverages Beer (especially tap, home-brewed, or artisan), red wine, sherry, liqueurs [7] [8].
Other Foods & Condiments Yeast extracts (Marmite, Vegemite), soybean products (soy sauce, miso, tofu), fermented foods (sauerkraut, kimchi), broad beans (fava beans), overripe fruits (avocados, bananas), spoiled or improperly stored foods [6] [7] [8].

Critical Drug Interactions

This compound has numerous and serious drug interactions. The table below summarizes the main categories of contraindicated drugs.

Interaction Type Examples of Contraindicated Drugs / Classes
Serotonergic Drugs (Risk of Serotonin Syndrome) SSRIs (e.g., citalopram, fluoxetine), SNRIs, tricyclic antidepressants (e.g., amitriptyline), bupropion, dextromethorphan, tramadol, meperidine, St. John's Wort [6] [4] [8].
Sympathomimetics & Stimulants (Risk of Hypertensive Crisis) Amphetamines, methylphenidate, ephedrine, pseudoephedrine, phenylephrine [6] [8].
Other MAOIs Isocarboxazid, phenelzine, tranylcypromine, selegiline (high dose), linezolid [6] [4].

Researcher Protocol: Managing MAOI Risks

For researchers administering this compound in a clinical or preclinical setting, the following protocol is essential.

  • Screening and Consent

    • Screen for participant use of any contraindicated medications [6] [4].
    • Obtain explicit, informed consent regarding the necessity of strict dietary and drug restrictions.
  • Researcher and Participant Education

    • Provide a detailed list of foods, beverages, and medications to avoid [7].
    • Emphasize that tyramine is heat-stable and cannot be removed by cooking [3].
    • Advise participants to consume fresh foods and avoid leftovers, which can accumulate tyramine [7] [3].
    • Instruct participants to continue these precautions for at least 2 weeks after the last dose of this compound, as MAO enzyme regeneration takes time [3] [8].
  • Recognizing and Managing a Hypertensive Crisis

    • Symptoms to Monitor: Severe headache, neck stiffness, palpitations, sweating, nausea, vomiting, chest pain, dilated pupils, and visual disturbances [7] [5].
    • Emergency Protocol: A hypertensive crisis is a medical emergency. Discontinue this compound immediately and seek urgent medical care. Treatment is supportive and may include short-acting antihypertensive agents like phentolamine or nitroprusside [5].

Frequently Asked Questions (FAQs)

Q1: Why does an antimicrobial drug like this compound have MAOI activity? The MAOI property is an intrinsic part of this compound's pharmacodynamic profile, separate from its antimicrobial action. Its metabolic byproducts are responsible for inhibiting the monoamine oxidase enzyme [1] [2].

Q2: Are there any populations that should not use this compound? Yes. This compound is contraindicated in:

  • Infants under 1 month of age, due to the risk of anemia [6] [9].
  • Individuals with known hypersensitivity to the drug [9].
  • Patients with G6PD deficiency, who may be at risk for hemolytic anemia [6].

Q3: Is alcohol consumption permitted during treatment? No. A disulfiram-like reaction can occur, causing flushing, headache, nausea, and breathing difficulties. Alcohol should be avoided during treatment and for at least 4 days after stopping the drug [6] [8].

References

Documented Incidence of Bad Taste from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study & Regimen Details Patient Group Reported Incidence of "Bad Taste" Other Notable Side Effects
ABOF Regimen [1]: Amoxicillin, Bismuth, Omeprazole, Furazolidone (200 mg, twice daily for 2 weeks) 137 patients with peptic ulcer 80% (Most common symptom) Headache (70%)
ABOC Regimen [1]: Amoxicillin, Bismuth, Omeprazole, Clarithromycin 137 patients with peptic ulcer 60% Headache (62%)
OAF-600 Regimen [2]: Omeprazole, Amoxicillin, This compound (200 mg, three times a day for 10 days) 105 patients with peptic ulcer Not specifically quantified Nausea, malaise, and dizziness were significantly more common with higher-dose this compound.

Potential Mechanisms and Contributing Factors

The unpleasant taste is likely multifactorial. Potential explanations from pharmacology and clinical observations include:

  • Drug Properties: this compound itself may be excreted in saliva, leading to a direct metallic or bitter taste perception [3].
  • Microbiome Impact: As an antibacterial drug, this compound can disrupt the normal balance of oral and gut flora. This may lead to overgrowth of non-susceptible organisms, potentially contributing to taste alterations or oral issues like thrush [3].
  • Nausea and Taste: Clinical trials frequently report nausea as a common side effect of this compound-containing regimens [4] [2]. Nausea itself can significantly alter taste perception and reduce appetite, which may compound the sensation of a "bad taste."

Strategies for Mitigation in Trial Design

For researchers designing protocols to manage compliance, consider these approaches:

  • Patient Counseling: Proactively inform participants that taste disturbance is a known, potential side effect that is usually temporary and resolves after treatment ends. This can set expectations and improve adherence [4].
  • Administration with Food: this compound can be taken with food to lessen stomach upset [5] [6] [7], which may indirectly help reduce taste-related issues exacerbated by nausea.
  • Regimen Selection: Consider the overall side effect profile. Higher-dose this compound (600mg vs. 400mg daily) is associated with a significantly higher total rate of adverse effects [2]. Optimizing the dose and duration could improve tolerability.
  • Dietary Guidance: Adherence to dietary restrictions is crucial. Counsel patients to avoid tyramine-rich foods (aged cheeses, fermented meats) and alcohol during and for days after treatment, as interactions can cause additional adverse effects that may further impact compliance [5] [6] [7].

The following diagram outlines the pathway of this side effect and the corresponding mitigation strategies based on current clinical understanding.

G This compound Taste Disturbance: Mechanism & Mitigation Strategy Start This compound Administration Mechanism1 Direct Drug Excretion in Saliva Start->Mechanism1 Mechanism2 Induction of Nausea (Common Side Effect) Start->Mechanism2 Mechanism3 Alteration of Oral/Intestinal Microbiome Start->Mechanism3 CoreProblem Patient Reports 'Bad Taste' (Metallic/Bitter) Mechanism1->CoreProblem Mechanism2->CoreProblem Mechanism3->CoreProblem Risk Risk: Reduced Patient Compliance CoreProblem->Risk Strategy1 Proactive Patient Counseling & Expectation Management Risk->Strategy1 Strategy2 Administer with Food (to reduce nausea) Risk->Strategy2 Strategy3 Optimize Dosage & Duration (e.g., consider lower effective dose) Risk->Strategy3 Strategy4 Provide Dietary Guidance (Avoid Tyramine, Alcohol) Risk->Strategy4 Goal Improved Protocol Adherence & Trial Integrity Strategy1->Goal Strategy2->Goal Strategy3->Goal Strategy4->Goal

References

optimizing furazolidone dose efficacy toxicity balance

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone Dosing & Efficacy Data

For researchers designing eradication regimens, the following table summarizes clinical findings on this compound dosing for H. pylori infection.

Dosing Regimen Therapy Duration Eradication Rate (ITT*) Key Findings & Considerations Source Study Context
100 mg twice daily (b.i.d.) [1] 14 days 76% (Low-dose OFAB) Lower efficacy but better tolerability; "bad taste" was a significant cause of treatment discontinuation. Quadruple therapy with amoxicillin, omeprazole, and bismuth.
200 mg twice daily (b.i.d.) [1] 14 days 83% (High-dose OFAB) Higher efficacy, but a higher proportion of patients experienced side effects and unpleasant taste. Quadruple therapy with amoxicillin, omeprazole, and bismuth.
100 mg four times daily (q.i.d.) [2] 14 days 94.5% A small study suggested this high-frequency, lower-per-dose regimen may offer optimal efficacy with lower side effects. Requires further validation. Review of bismuth-based quadruple therapies.

*ITT: Intention-To-Treat analysis

Safety & Toxidity Troubleshooting Guide

Awareness of adverse reactions is crucial for risk assessment in drug development. Here is a guide to diagnosing and managing this compound-induced pulmonary toxicity, a rare but serious adverse effect [3] [4].

G Start Patient on this compound Develops Respiratory Symptoms Step1 Check for Key Symptoms: - Fever - Cough - Dyspnea Start->Step1 Step2 Order Diagnostic Tests: - Chest CT: Bilateral interstitial infiltrates - Blood Test: Elevated Eosinophil Count Step1->Step2 Step3 Rule Out Other Causes: - Bacterial/Viral/Fungal Infection - Connective Tissue Disease Step2->Step3 Outcome1 Probable this compound-Induced Pulmonary Toxicity Step3->Outcome1 Action1 Immediate Action: 1. DISCONTINUE this compound 2. Consider Corticosteroids if eosinophils remain elevated Outcome1->Action1 Outcome2 Symptoms and Imaging Typically Improve Action1->Outcome2

Advanced Experimental Protocol: Liposomal Formulation

To address challenges of gastric mucus penetration and low water solubility, here is a detailed methodology for preparing mucopenetrative liposomes co-encapsulating this compound and N-acetylcysteine (NAC) [5] [6].

Objective: Enhance drug delivery to the gastric epithelium by overcoming the mucosal barrier. Key Components: this compound, N-acetylcysteine (NAC), Pluronic F-127, and phospholipids (e.g., DSPC).

G Start Liposome Preparation Workflow StepA Dissolve lipids (DSPC, cholesterol) and charged moieties (DDAB/DCP) in organic solvent. Start->StepA StepB Add aqueous phase containing This compound and NAC. StepA->StepB StepC Use Modified Reverse-Phase Evaporation (REV) technique to form liposomes. StepB->StepC StepD Incorporate Pluronic F-127 into the formulation to stabilize and enhance diffusion. StepC->StepD StepE Characterize Formulation: - Particle Size & Zeta Potential - Encapsulation Efficiency (HPLC) - Mucopenetration Assay StepD->StepE Finding Key Finding: this compound + 1% NAC achieved complete H. pylori eradication in 2.5 hours vs. 6 hours without NAC. StepE->Finding

Protocol Notes:

  • Charged Liposomes: Cationic (using DDAB) or anionic (using DCP) liposomes show higher encapsulation efficiency than neutral ones. Cationic liposomes may have better mucosal interaction but higher cytotoxicity [5] [6].
  • Role of Excipients: NAC acts as a mucolytic, breaking down disulfide bonds in mucus. Pluronic F-127 enhances stability and mucodiffusion of the liposomes [5] [6].
  • In-vitro Testing: Mucopenetration can be tested using a modified silicon tube method with a fluorescent marker like coumarin-6 [5].

Key Technical FAQs for Researchers

Q1: How does omeprazole co-administration affect this compound bioavailability? A1: Short-term (5-day) administration of omeprazole can significantly reduce the maximum serum concentration (Cmax) of this compound, likely by altering its absorption kinetics or first-pass metabolism due to increased gastric pH. This should be considered in pharmacokinetic studies [7].

Q2: What are the critical drug-drug interactions to consider in preclinical models? A2: this compound is a monoamine oxidase inhibitor (MAOI). Concomitant use with sympathomimetics, antidepressants, and other MAOIs is contraindicated. Furthermore, patients must avoid tyramine-rich foods and alcoholic beverages during and for at least 4 days after treatment to prevent severe hypertensive reactions or disulfiram-like effects [8] [9].

References

furazolidone resistance development prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone Resistance: Mechanisms & Monitoring

Understanding the primary resistance mechanisms is crucial for developing effective monitoring strategies. Research on Escherichia coli and Campylobacter provides key insights.

Known Resistance Mechanisms

The table below summarizes the key resistance mechanisms identified in scientific literature.

Mechanism Pathogen(s) Studied Key Findings Research Insights
Nitroreductase Mutations [1] Escherichia coli Mutations in nfsA and nfsB genes impair drug activation [1]. In E. coli mutants, 52.94% had mutations: 15 in nfsA (internal stop codon), 2 with nfsA amino acid changes, and 2 in nfsB (amino acid changes) [1].
Membrane Protein Alterations [1] Escherichia coli Observed alterations in outer membrane proteins OmpA and OmpW [1]. Changes may affect drug permeability. No observed cross-resistance to ampicillin, chloramphenicol, or tetracycline [1].
Low Resistance Frequency [1] Escherichia coli Mutation frequency in clinical isolates ranged from <9.6 × 10-10 to 9.59 × 10-7 [1]. Suggests a low inherent potential for resistance development under experimental conditions.
Sustained Efficacy [2] Campylobacter jejuni, C. coli A 2025 study found no resistance in 194 clinical isolates from pediatric patients [2]. Mean inhibition zone diameters were 52 ± 8 mm (2012-2013) and 43 ± 10.5 mm (2014-2015). Mean MICs were predominantly <0.125 μg/mL [2].
Experimental Protocol: Mutant Prevention Concentration (MPC) and Mutation Frequency

The following workflow is derived from methods used in resistance studies.

Start Start: Inoculate Isolates A Culture isolates in broth to late-exponential phase Start->A B Determine this compound MIC for parent strain A->B C Plate concentrated culture (~10¹⁰ CFU) on agar plates with increasing this compound B->C D Incubate and observe growth C->D E Calculate Mutation Frequency: Resistant colonies / Total plated CFU D->E F Characterize resistant mutants: - MIC profiling - Gene sequencing (nfsA, nfsB) - Outer membrane protein analysis E->F

Title: Mutant Analysis Workflow

Detailed Methodology:

  • Bacterial Strains and Culture: Use clinical isolates or type strains. Grow isolates in appropriate broth (e.g., Mueller-Hinton) to late-exponential phase at 37°C with shaking [1].
  • MIC Determination: Determine the minimum inhibitory concentration (MIC) of this compound for the parent strain using a standard method like broth microdilution [1] [2].
  • Selection of Resistant Mutants: Concentrate the bacterial culture by centrifugation to achieve a high inoculum (e.g., ~10¹⁰ CFU). Plate onto agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC. Incubate plates for 24-48 hours [1].
  • Mutation Frequency Calculation: Count the number of colonies growing on drug-containing plates. Calculate the mutation frequency by dividing the number of resistant colonies by the total number of CFU plated [1].
  • Mutant Characterization:
    • MIC Profiling: Determine the MIC of this compound for the resistant mutants. Check for cross-resistance to other nitrofurans and unrelated antibiotics (e.g., ampicillin, tetracycline) [1].
    • Genetic Analysis: Perform PCR amplification and sequencing of the nitroreductase genes nfsA and nfsB to identify mutations, such as stop codons or amino acid changes [1].
    • Membrane Protein Analysis: Analyze outer membrane protein profiles of mutants and parent strains using SDS-PAGE to detect alterations in proteins like OmpA and OmpW [1].

Prevention and Stewardship Strategies

To minimize the development and selection of this compound-resistant strains, integrate the following strategies into your research and development workflow.

Strategy Core Strategy: Judicious Use A Use in Combination Therapies Strategy->A B Adhere to Dosing & Exposure Guidelines Strategy->B C Implement Continuous Surveillance Strategy->C D Employ Advanced Formulations Strategy->D Outcome Outcome: Preserved Drug Efficacy and Delayed Resistance A->Outcome Reduces selective pressure B->Outcome Avoids sub-lethal exposure C->Outcome Enables early detection D->Outcome Enhances targeted delivery

Title: Resistance Prevention Strategy

Key Actions:

  • Use in Combination Therapies: Combine this compound with other antimicrobial agents that have different mechanisms of action. This can reduce the selective pressure for this compound-specific resistance and improve treatment efficacy [3] [4].
  • Adhere to Dosing and Exposure Guidelines: In both clinical and veterinary settings, strictly follow established dosing protocols (e.g., 100mg four times daily for adults) to ensure adequate drug exposure and avoid sub-inhibitory concentrations that can favor mutant selection [3] [5] [4].
  • Implement Continuous Surveillance: Establish routine antimicrobial susceptibility testing (AST) for pathogens of interest. Monitor inhibition zone diameters and MIC values over time to track any subtle shifts towards reduced susceptibility, as demonstrated in longitudinal studies [2].
  • Employ Advanced Formulations: In R&D, focus on creating novel this compound derivatives or formulations (e.g., nanoparticle-based delivery) that can improve bioavailability, target specificity, and overcome existing resistance mechanisms [5].

This compound Susceptibility Testing & Data Interpretation

For researchers conducting susceptibility testing, the following quantitative data from recent studies on Campylobacter serves as a useful benchmark.

Parameter Campylobacter jejuni & coli (2012-2015) [2] Escherichia coli Mutants [1]
Mean Inhibition Zone 43 ± 10.5 mm to 52 ± 8 mm [2] Not Specified
Typical MIC Range <0.125 μg/mL (susceptible isolates) [2] Increased in mutants (specific values not detailed)
Resistance Rate 0% (0 out of 194 isolates) [2] Experimentally induced
Key Genetic Markers Not investigated in this study nfsA, nfsB mutations [1]

Frequently Asked Questions (FAQs)

Q1: What is the clinical relevance of this compound's low resistance frequency? A low mutation frequency (e.g., < 9.6 × 10-10) suggests that spontaneous resistance is a rare event [1]. This is a positive indicator for the drug's potential utility, especially when used appropriately and not as a first-line agent in regions where resistance to other drugs like fluoroquinolones is high [2].

Q2: Are this compound-resistant bacteria cross-resistant to other antibiotics? A study on E. coli mutants found no observed cross-resistance with unrelated antibiotics like nalidixic acid, ampicillin, chloramphenicol, or tetracycline. This is likely because the resistance mechanism (loss of nitroreductase activity) is specific to the activation of nitrofuran drugs [1].

Q3: How can we track this compound susceptibility in our research or surveillance programs? The core activity is to perform regular MIC testing on clinical or environmental isolates. A gradual increase in MIC values over time is the first sign of emerging resistance. You can supplement this by periodically screening for mutations in the nfsA and nfsB genes [1] [2].

References

furazolidone G6PD deficiency anemia risk management

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone and G6PD Deficiency: Risk Assessment

The table below summarizes the core information on the risk this compound poses to G6PD-deficient individuals.

Aspect Details
Overall Risk Known to cause hemolytic anemia in G6PD-deficient patients [1] [2].
Official Warning Listed as a precaution for patients with G6PD deficiency [1] [2].
Reported Severity Labelling describes the potential for "mild anemia" [1] [2].
Primary Mechanism This compound is an oxidative drug that increases oxidative stress on red blood cells, which G6PD-deficient cells cannot counteract [3].

Clinical Presentation and Action Plan for Hemolysis

Recognizing and managing a hemolytic event is critical for patient safety.

Stage Key Actions & Observations
Pre-Treatment Prevention Screen for G6PD deficiency in at-risk populations (e.g., African, Mediterranean, Asian, or Middle Eastern descent) [4] [3]. Avoid this compound in known G6PD-deficient patients.
During Treatment: Monitoring Monitor for symptoms of hemolysis: fatigue, pallor, dark urine, jaundice, back/abdominal pain [4] [3]. Track lab values: drop in hemoglobin, elevated bilirubin, elevated LDH, reticulocytosis [4] [3].
If Hemolysis is Suspected Immediately discontinue this compound [5]. Hemolysis is typically self-limiting and resolves after the drug is stopped [4]. Provide supportive care, which may include hydration and, in severe cases, blood transfusion [3] [5].

Mechanism of Drug-Induced Hemolysis in G6PD Deficiency

The following diagram illustrates the biochemical pathway by which oxidative drugs like this compound trigger hemolysis in G6PD-deficient erythrocytes.

G6PD_Mechanism Drug Oxidative Drug (e.g., this compound) OxidativeStress Increased Oxidative Stress Drug->OxidativeStress Induces G6PD_Def G6PD Deficiency NADPH Impaired NADPH Production G6PD_Def->NADPH Causes Damage Oxidative Damage to RBC Components OxidativeStress->Damage Glutathione Reduced Glutathione (Depleted) NADPH->Glutathione Leads to Failure to Regenerate Glutathione->Damage Fails to Protect Hemolysis Hemolysis (RBC Destruction) Damage->Hemolysis Symptoms Clinical Symptoms: - Anemia - Jaundice - Dark Urine Hemolysis->Symptoms

Key Considerations for Researchers and Professionals

For professionals in drug development, the following points are crucial:

  • Dose Dependency: While not reported for this compound specifically, hemolysis from other drugs (e.g., metformin) can be dose-dependent, especially in settings of impaired drug clearance (e.g., renal insufficiency) [6] [7]. This is a key consideration for drug dosing and safety studies.
  • Broader Context of Risky Drugs: this compound is one of many drugs with oxidative potential. Other major drugs contraindicated or to be used with caution in G6PD deficiency include primaquine, dapsone, rasburicase, methylene blue, and nitrofurantoin [4] [8] [9].
  • Informing Clinical Practice: Research should focus on improving pre-treatment screening and the development of clinical decision support (CDS) tools within electronic health records to flag high-risk drug prescriptions for G6PD-deficient patients [3].

References

Furazolidone Handling Precautions & Core Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Notice for Researchers:

  • Carcinogenicity and Mutagenicity: Furazolidone has shown evidence of tumorigenic activity in chronic, high-dose rodent studies [1]. Treat it as a potential mutagen and carcinogen. Adhere to strict safety protocols, including appropriate personal protective equipment (PPE) and procedures for handling hazardous powders.
  • Monoamine Oxidase Inhibition (MAOI): this compound is a monoamine oxidase inhibitor (MAOI). This property is key to some systemic side effects and requires careful management of concurrent substances [2].

Primary Mechanism of Action & Link to GI Toxicity: this compound is a nitrofuran antibiotic that damages bacterial and protozoal DNA, leading to cross-linking and inhibition of synthesis processes [2] [3]. This primary mechanism is responsible for its efficacy and also contributes to its cytotoxicity, which can manifest as gastrointestinal irritation in whole-organism models [4] [5].

Incidence & Management of Gastrointestinal Side Effects

The table below summarizes the frequency and management strategies for common GI side effects, primarily derived from clinical data.

Table: Common GI Side Effects and Mitigation Strategies

Side Effect Approximate Incidence in Clinical Studies Recommended Mitigation Strategies
Nausea & Vomiting ~8.3% of patients (51% of those reporting any reaction) [4] Administer with food [6] [7]; Reduce dosage in animal models if severe [1]
Diarrhea Occurs occasionally [5] [1] Ensure pathogen susceptibility; Discontinue if no response in 7 days [1]
Stomach Upset / Abdominal Discomfort Occurs occasionally [5] [1] Administer with food [6] [7]; Use lowest effective dose [1]
General "Malaise" Occurs occasionally [1] Monitor overall health in models; Often linked with nausea and vomiting [1]

Key Experimental Considerations for In-Vivo Models

When designing experiments, these factors can significantly influence the observed GI side effects.

1. Dosing and Formulation

  • Dose Dependency: GI disturbances like nausea and vomiting are directly related to dosage. The maximum recommended clinical dose is 8.8 mg/kg per day to avoid provoking severe emesis [1].
  • Administration with Food: Giving this compound with food is a simple and effective way to lessen stomach upset [6] [7] [5].
  • Formulation: In clinical use, a liquid suspension was available for flexible dosing [1]. Researchers can explore formulations like medicated feeds or suspensions for animal models to improve tolerability.

2. Monoamine Oxidase (MAO) Inhibition & Diet this compound inhibits monoamine oxidase, which requires careful management of tyramine-containing foods to prevent dangerous blood pressure spikes [2] [6].

  • High-Tyramine Foods to Avoid: Aged cheeses, yeast extracts, smoked or pickled meats/fish, fermented sausages, broad bean pods (fava beans), tap beer, and unpasteurized wines [6] [1].
  • Alcohol: A disulfiram-like reaction can occur, causing flushing, nausea, and chest tightness. Avoid alcohol in animal model diets and completely separate from drug administration [1].

3. Drug Interactions this compound has numerous major drug interactions. In a research setting, be extremely cautious with co-administering any other compounds [8] [7].

  • Contraindicated Agents: Avoid sympathomimetics (e.g., ephedrine, phenylephrine), antidepressants (e.g., SSRIs, TCAs), and other MAOIs [6] [7].
  • Use with Caution: Sedatives, antihistamines, tranquilizers, and narcotics may require reduced dosages [1].

Experimental Protocol for Assessing GI Tolerability

This workflow outlines key stages for evaluating this compound's gastrointestinal effects in an in-vivo model.

G cluster_1 Pre-Testing Baseline cluster_2 Active Dosing Phase cluster_3 Analysis Start Start: GI Tolerability Assessment P1 Phase 1: Pre-Testing Start->P1 A1 Formulate Drug (e.g., in feed/suspension) P2 Phase 2: Dosing & Monitoring B1 Administer this compound with food P3 Phase 3: Post-Testing & Analysis C1 Terminate Dosing (Final weigh-in) A2 Establish Control & Treatment Groups A1->A2 A3 Record Baseline Metrics: Weight, Food Intake, Behavior A2->A3 A3->P2 B2 Daily Monitoring: Vomiting/Nausea signs, Stool consistency, Overall activity B1->B2 B3 Weigh animals & measure food intake (Every 24-48h) B2->B3 B3->P3 C2 Necropsy & Tissue Collection (GI tract) C1->C2 C3 Histopathological Analysis C2->C3 End End: Data Analysis & Reporting C3->End

Frequently Asked Questions (FAQs)

Q1: What is the most frequent gastrointestinal side effect of this compound, and how can it be quantified in a model? A1: Nausea and vomiting are the most common. In clinical studies, about 8.3% of subjects experienced adverse reactions, with 51% of those reporting nausea/vomiting [4]. In animal models, this can be quantified by observing and scoring behaviors like reduced food intake, lethargy, or specific vomiting episodes (in species capable of vomiting).

Q2: Are the GI side effects dose-dependent? A2: Yes. Higher doses are more likely to cause GI toxicity. The clinical maximal dose is 8.8 mg/kg per day; exceeding this increases nausea and vomiting risk [1]. A dose-escalation study is recommended to establish the optimal balance between efficacy and tolerability for your specific model.

Q3: How long does it take for GI symptoms to appear, and how long do they last? A3: Symptoms typically appear during active dosing. Clinical data suggests most diarrhea cases respond within 2-5 days of therapy [1]. Symptoms usually subside after drug discontinuation. Persistent symptoms beyond treatment cessation warrant investigation into other causes.

Q4: What is the connection between MAO inhibition and gastrointestinal side effects? A4: While the primary GI irritation (nausea, upset stomach) is likely a direct effect of the drug on the gut lining, the MAO inhibition becomes highly relevant if the model consumes high-tyramine foods. This interaction doesn't typically cause standard GI upset but can trigger a hypertensive crisis, a severe medical emergency [6] [1]. Managing diet is therefore a critical safety measure.

Q5: Can this compound be used in very young animal models? A5: Use in neonates (under 1 month in humans) is not recommended due to the risk of hemolytic anemia from immature enzyme systems (glutathione instability) [1]. This should be considered when selecting the age of your experimental model.

References

Furazolidone and Drug-Induced Liver Injury (DILI) Risk

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information regarding furazolidone's hepatotoxicity potential.

Aspect Details & Evidence
DILI Classification Classified as vLess-DILI-concern in the FDA's DILIrank database [1].
Mechanism of Injury Linked to oxidative stress. Metabolites may bind to cellular macromolecules, deplete antioxidants (GSH, α-tocopherol), increase lipid peroxidation (MDA), and inhibit key antioxidant enzymes (CAT, SOD, GSH-R) [2].
Comparative Risk Considered a less frequent cause of clinically apparent liver injury compared to nitrofurantoin (a related nitrofuran antibiotic), which is a well-known cause of both acute and chronic hepatitis [3].

Monitoring and Management Protocols

For researchers observing signs of hepatotoxicity in experimental models, the following monitoring strategy and management workflow are recommended.

cluster_monitoring Monitoring Parameters Start Baseline Assessment Monitoring Regular Monitoring Start->Monitoring SignDetected Sign of Hepatotoxicity Detected (e.g., elevated ALT/AST, histopathological change) Monitoring->SignDetected Blood Blood Biomarkers: ALT, AST, ALP, LDH, Bilirubin Tissue Tissue Analysis: Liver Histopathology OxStress Oxidative Stress Markers: GSH/GSSG, MDA, α-Tocopherol Action Immediate Action SignDetected->Action Analysis Mechanistic Investigation Action->Analysis

Routine Monitoring Parameters

Implementing a robust monitoring protocol is crucial for the early detection of hepatotoxicity. The key parameters to track are detailed in the table below.

Monitoring Category Specific Parameters & Methods Rationale & Experimental Context

| Blood Biomarkers | Serum Enzymes: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase), LDH (Lactate Dehydrogenase). Liver Function: Bilirubin levels [4]. | Primary indicators of hepatocellular damage and liver function impairment. | | Tissue Analysis | Histopathological Examination of liver tissue. Look for signs of inflammation, necrosis, fatty change, and fibrosis [3]. | Provides direct visual evidence of liver injury and its pattern. | | Oxidative Stress Markers | Tissue/Plasma Assays:

  • GSH/GSSG Ratio: Reduced glutathione (GSH) vs. oxidized glutathione (GSSG).
  • Malondialdehyde (MDA): A marker of lipid peroxidation.
  • α-Tocopherol (Vitamin E): Key antioxidant.
  • Enzyme Activity: Catalase (CAT), Superoxide Dismutase (SOD), Glutathione Reductase (GSH-R) activity [2]. | Directly probes the hypothesized mechanism of this compound-induced oxidative toxicity. |
Management Workflow Guide

The diagram below outlines the recommended steps upon detecting signs of hepatotoxicity.

cluster_mechanism Mechanistic Investigation Pathways A 1. Discontinue this compound (Cease dosing in experimental model) B 2. Confirm Hepatotoxicity Link (Rule out other causes of liver injury) A->B C 3. Investigate Mechanism B->C D 4. Consider Antioxidant Co-treatment (in follow-up studies) C->D M1 Measure Oxidative Stress Markers (see table) M2 Assess Metabolite Formation (e.g., AOZ, HEH) M3 Evaluate p38 MAPK Pathway Activation

  • Discontinue this compound: The single most critical step is to immediately stop the administration of this compound to the subject [3].
  • Confirm the Link to Hepatotoxicity: Systematically rule out other potential causes of liver injury in your experimental setting (e.g., other toxins, viral infections, or underlying disease models) to strengthen the causality assessment for this compound.
  • Investigate the Mechanism: Use the event as an opportunity to deepen the understanding of the toxicology.
    • Measure Oxidative Stress Markers: Compare pre- and post-injury levels of GSH, MDA, and antioxidant enzymes as previously described [2].
    • Assess Metabolite Formation: Investigate the presence of metabolites like 3-amino-2-oxazolidone (AOZ), which is linked to monoamine oxidase inhibition and may be involved in toxicity [5].
    • Evaluate Pathway Activation: Research on other hepatotoxic compounds suggests investigating the activation of stress-related pathways like p38 MAPK, which can be a key mediator in drug-induced liver injury [4].
  • Consider Antioxidant Co-treatment in Follow-up Studies: If continuing research with this compound is necessary, design experiments that include potential mitigating agents. Based on the oxidative stress mechanism, pre-treatment or co-treatment with antioxidants (e.g., N-acetylcysteine to replenish GSH, or Vitamin E) could be explored to see if they attenuate liver injury [2].

Frequently Asked Questions (FAQs)

Q1: How does this compound's hepatotoxicity risk compare to nitrofurantoin in a clinical setting? A1: While both are nitrofuran antibiotics, nitrofurantoin is a well-documented and common cause of both acute and chronic drug-induced liver injury (DILI) and is classified as a vMost-DILI-concern drug [1] [3]. This compound, in contrast, is classified as vLess-DILI-concern [1]. This suggests that based on current evidence, the risk and documented incidence of severe liver injury from this compound are significantly lower than those for nitrofurantoin.

Q2: Are there specific populations in experimental models that are more susceptible? A2: The search results indicate that chickens treated with high-dose this compound (300 mg/kg for 3 days) showed significant oxidative stress in the liver and lungs [2]. Furthermore, individuals (including human neonates and those with a genetic background) with glucose-6-phosphate dehydrogenase (G6PD) deficiency may be more susceptible to hemolytic anemia, which can complicate the clinical picture, and caution should be exercised in models representing this condition [6] [7].

Q3: What is the proposed molecular mechanism behind this compound-induced liver injury? A3: The primary mechanism is believed to be oxidative stress via nitro-reductive metabolism [2] [5]. The drug's metabolites are thought to generate oxidative free radicals that:

  • Deplete natural antioxidants (GSH, α-tocopherol).
  • Inhibit antioxidant enzyme systems (catalase, superoxide dismutase).
  • Cause cellular damage through lipid peroxidation, as measured by MDA formation [2]. This process can disrupt the functional integrity of liver cells and lead to toxicity.

References

Furazolidone vs. Metronidazole: Efficacy and Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Regimen and Study Details Eradication Rate (Intention-to-Treat) Eradication Rate (Per-Protocol) Side Effects Profile

| Quadruple Therapy (Iran, 2000) [1] [2] Ranitidine, Amoxicillin, Bismuth +: | | | | | Furazolidone 200 mg bid | 75% | 82% | 27% (1 patient stopped treatment) | | Metronidazole 500 mg bid | 55% | 56% | 10% | | Quadruple Therapy (Iran, 2014) [3] Omeprazole, Bismuth, Tetracycline +: | | | | | this compound 100 mg qid | 94.5% (PP) | 94.5% | 5.5% (nausea/vomiting) | | Clarithromycin 500 mg bid & Amoxicillin 1g bid (Standard Triple) | 83.6% (PP) | 83.6% | None recorded | | Triple Therapy [4] Omeprazole +: | | | | | Tetracycline & this compound (OTF) | 96.3% (PP) | 96.3% | Occasional severe effects | | Amoxicillin & Metronidazole (OAM) | 83.3% (PP) | 83.3% | - | | Short-course (1-week) this compound [5] Omeprazole, Amoxicillin, Bismuth + this compound | 79.3% | 89% | Well-tolerated, no severe complications |

Detailed Efficacy and Resistance Patterns

The data consistently shows this compound's advantage in eradication success, largely due to its low resistance profile.

  • Superior Eradication in Head-to-Head Trials: The 2000 study demonstrated a statistically significant 20% higher ITT eradication rate for the this compound-based quadruple regimen compared to metronidazole (75% vs. 55%, P=0.03) [1] [2]. A later triple therapy study confirmed this superiority, showing a 13% increment (96.3% vs. 83.3%, P=0.015) [4].
  • Overcoming Metronidazole Resistance: The primary driver for this compound's superior performance is high metronidazole resistance. A study of 70 Iranian isolates found 33% were resistant to metronidazole, while none showed resistance to this compound [6]. Recent data from Colombia (2025) also shows very low in vitro resistance to this compound (5.95% of isolates) [7], reinforcing its global value as a salvage therapy.
  • Dosing and Duration Optimization: Research has explored optimizing this compound use. A 2010 study found that a 1-week course of this compound within a 2-week quadruple regimen was effective (89% PP) and reduced side effects [5]. Conversely, a 2014 study on triple therapy found that increasing the dose from 400 mg/day to 600 mg/day did not significantly improve eradication but significantly increased total side effects [8].

Safety and Tolerability Profile

While effective, the safety profile of this compound requires careful consideration.

  • Common Adverse Effects: Side effects are more frequent with this compound. The most commonly reported are nausea, malaise, and dizziness [1] [8]. These are often dose-dependent and typically manageable, leading to low treatment discontinuation rates.
  • Important Contraindication: this compound is contraindicated in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolysis [5] [8]. Screening for this condition is a critical step before prescription.
  • MAO Inhibition: this compound has mild monoamine oxidase (MAO) inhibitory activity. Patients should be advised to avoid foods rich in tyramine (e.g., aged cheeses, cured meats) and certain medications (e.g., sympathomimetics) during treatment to prevent hypertensive reactions [8].

Experimental and Clinical Protocols

For researchers designing studies or evaluating clinical trials, here are the key methodological details from the cited literature.

Clinical Trial Designs
  • Quadruple Therapy Protocol (2000 Study) [1] [2]:

    • Duration: 2 weeks.
    • Regimen:
      • RABF Group: Ranitidine 300 mg bid + Amoxicillin 1000 mg bid + Bismuth subcitrate 240 mg bid + This compound 200 mg bid.
      • RABM Group: Ranitidine 300 mg bid + Amoxicillin 1000 mg bid + Bismuth subcitrate 240 mg bid + Metronidazole 500 mg bid.
    • Eradication Assessment: 14C-urea breath test performed at least 4 weeks after therapy completion.
  • Short-course this compound Protocol (2010 Study) [5]:

    • Duration: 2 weeks for Omeprazole, Amoxicillin, and Bismuth; This compound (200 mg bid) for the first week only.
    • Assessment: Control endoscopy after 6 weeks with biopsies from antrum and corpus for urease test and histology. Eradication was concluded only if all tests were negative.
In Vitro Susceptibility Testing

A 2006 study detailed the methods for assessing antimicrobial effectiveness [6]:

  • Technique: Disk diffusion and E-test methods.
  • Media: Mueller-Hinton agar supplemented with 7% defibrinated blood.
  • Inoculum: Bacterial suspensions adjusted to a McFarland No. 1 standard.
  • Incubation: Microaerophilic conditions (5% CO₂) at 37°C for 2-5 days.
  • MIC Determination (this compound): Serial dilutions of this compound (0.06-1 μg/mL) were prepared in dimethylformamide. The MIC was defined as 0.12 μg/mL, with isolates considered susceptible with inhibition zones of 13-16 mm, and highly susceptible with zones >16 mm.

Decision Workflow for Researchers

The following chart outlines the key decision points when considering this compound in a regimen.

start Evaluating this compound for H. pylori Regimen q1 Is there a high local prevalence of metronidazole resistance? start->q1 q2 Is the patient confirmed to NOT have G6PD deficiency? q1->q2 Yes q3 Is a cost-effective alternative needed? q1->q3 No consider_furaz Strong Candidate for This compound-Based Therapy q2->consider_furaz Yes avoid_furaz Avoid this compound Contraindication q2->avoid_furaz No q3->consider_furaz Yes assess_risk Assess Risk-Benefit. Consider standard therapy or monitor closely for ADRs. q3->assess_risk No

References

furazolidone comparative toxicity safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Comparison at a Glance

Antibiotic Common Adverse Effects Serious Risks Resistance Status (Key Regions) Key Considerations
Furazolidone Nausea, vomiting, headache, fever [1] [2] [3] Drug-induced fever, pulmonary adverse reactions, hemolytic anemia in G6PD-deficient patients, potential carcinogenicity [4] [2] [5] Low resistance: Iran (0-4.5%), China (<5%), Colombia (~6%) [1] [6] [2] Not FDA-approved for oral use; requires caution in patients with G6PD deficiency [5]
Metronidazole Metallic taste, gastrointestinal upset [5] Neurotoxicity with prolonged use [5] High resistance: Eastern China (63.8%) [2] A workhorse for anaerobic and protozoal infections [5]
Clarithromycin Information not specified in search results Information not specified in search results High resistance: Iran (30-34%), China (28.9%) [1] [2] A key risk factor when co-administered with this compound [2] [3]
Ciprofloxacin Diarrhea, dizziness [5] Tendon rupture, QT prolongation [5] Rising resistance (>30% in South Asia for Campylobacter) [5] Broad-spectrum, but safety concerns limit use [5]
Azithromycin Abdominal pain, mild liver enzyme rise [5] Cardiac arrhythmia (rare) [5] Generally lower resistance for enteric pathogens [5] Preferred for traveler's diarrhea; once-daily dosing [5]

Detailed Safety Profile of this compound

The safety data for this compound reveals a profile with several notable concerns that researchers should be aware of.

  • Common Adverse Reactions: The most frequently reported side effects are gastrointestinal, including nausea and vomiting [1]. Fever is also a well-documented reaction, with one large retrospective study in China finding an incidence of 1.80% [2] [3]. This study identified female gender and concomitant use of clarithromycin as independent risk factors for developing fever [2] [3].
  • Serious and Rare Adverse Events: Although rare, more severe reactions can occur. A 2024 case report documented pulmonary adverse reactions (drug-induced lung injury) in two patients, which resolved after discontinuing the drug [4]. Like other nitrofurans, this compound can cause hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency and has potential carcinogenicity concerns, which is a reason for its limited regulatory approval in some countries [5].
  • Comparative Safety Perspective: When compared to other antibiotics, this compound's primary advantage is its consistently low resistance rate, making it a valuable option in regions with high resistance to clarithromycin and metronidazole [1] [6]. However, its toxicity profile, particularly the risk of more serious reactions, is a significant drawback and a key reason why it is often considered a "reserve" option when first-line agents fail or are unavailable [5].

Experimental Data and Risk Factor Analysis

For research and clinical application, understanding the data behind the safety signals is crucial. The following diagram outlines the workflow and key findings from a major study investigating this compound-associated fever.

Start Study Population: 1499 patients on this compound for H. pylori eradication A Inclusion/Exclusion Criteria Applied Start->A B Adverse Event (Fever ≥38°C) Assessment A->B C Causality Assessment (Naranjo Algorithm) B->C D Statistical Analysis (Uni/Multivariable Logistic Regression) C->D E Result: 27 Cases (1.80%) of Drug Fever D->E F Identified Independent Risk Factors E->F G Factor 1: Female Gender (OR: 3.16) F->G H Factor 2: Concomitant Clarithromycin (OR: 4.83) F->H

Key Experimental Details:

  • Causality Assessment: The link between this compound and fever was rigorously evaluated using the Naranjo algorithm. In the cited study, 92.6% of fever cases were classified as "probable" adverse drug reactions [2] [3].
  • Statistical Findings: The multivariate analysis produced Odds Ratios (OR) quantifying the risk: female patients had over 3 times the odds of developing fever, and those taking this compound with clarithromycin had nearly 5 times the odds [2] [3]. This suggests a significant drug-drug interaction that exacerbates toxicity.
  • Clinical Time Course: The mean time from starting this compound to the onset of fever was 11.00 ± 1.84 days, with a median peak fever of 38.87 ± 0.57°C [2] [3]. This delayed onset is a critical diagnostic clue for clinicians.

Key Takeaways for Professionals

  • Weigh Efficacy Against Safety: this compound remains a highly effective agent for H. pylori eradication, especially in developing countries due to its low cost and minimal resistance [1]. However, its use requires vigilance for adverse effects.
  • Monitor for Specific Risks: Be aware of the 1-2% risk of drug fever, particularly in female patients or those on concomitant clarithromycin therapy [2] [3]. Although rare, monitor for pulmonary symptoms and absolutely avoid use in patients with G6PD deficiency [4] [5].
  • Consider the Regulatory Landscape: this compound is not approved for oral use by the FDA and its availability is limited in many Western countries, often restricting its use to rescue therapy or specific regional protocols [5].

References

furazolidone cost-effectiveness analysis developing countries

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness and Economic Analysis

The cost-effectiveness of furazolidone is a significant driver for its use in resource-limited settings. A 2021 cross-sectional study in Iran provides strong quantitative evidence for this.

Cost Component This compound-Based Regimen Clarithromycin-Based Regimen
Total Direct Cost 13.7 billion IRR [1] 5.83 billion IRR [1]
Effectiveness (Eradication Rate) 85.93% [1] 96.54% [1]
Cost per Effectiveness (CE) 2,988,488 IRR [1] 3,250,170 IRR [1]
Conclusion More cost-effective [1] Less cost-effective

The study concluded that despite a higher total direct cost, the this compound regimen had a lower cost per effectiveness (CE) ratio, making it the more economically efficient choice. The incremental cost-effectiveness ratio (ICER) indicated that an additional 5.1 million IRR per participant would be needed to achieve eradication with clarithromycin over this compound [1]. This cost advantage, combined with high eradication rates, underpins its recommendation in developing nations.

Efficacy and Safety Profile Comparison

This compound's clinical value is amplified by its ability to overcome the high resistance rates that render other standard therapies ineffective.

The table below compares the efficacy and safety of this compound-based regimens against other common therapies, based on clinical studies and meta-analyses:

Regimen Type Eradication Rate (PP Analysis) Key Advantages Key Disadvantages & Side Effects
This compound-based Up to 90.5% [2] (10-day OAF regimen) Low bacterial resistance (<5%) [3], Low cost [4] Nausea, fever, dizziness; potential for genotoxic/carcinogenic effects (based on animal studies) [2] [5]
Clarithromycin-based (Standard Triple Therapy) Effectiveness decreasing due to high resistance (30-34% in Iran) [2] Well-established protocol High cost, increasing antibiotic resistance leading to treatment failure [2]
Metronidazole-based Low efficacy due to high resistance (up to 78% in Iran) [2] Wide availability High primary resistance rates in developing countries [2]

A 2020 systematic review and meta-analysis of 26 randomized controlled trials confirmed that this compound-containing regimens had a similar risk of total adverse events and severe adverse events compared to non-furazolidone regimens. The incidence of serious adverse events was very low (0.16%) [3]. The review also found that a low daily dose of 200 mg for a 14-day regimen is well-tolerated and should be the first consideration [3].

Practical Implementation and Research Protocols

For researchers designing cost-effectiveness analyses or clinical trials, here are the key experimental and methodological considerations derived from the reviewed literature.

Experimental Protocol for Cost-Effectiveness Analysis

The 2021 study from Iran offers a robust methodological framework [1]:

  • Study Design: Cross-sectional economic evaluation.
  • Data Collection: Use researcher-made questionnaires to collect data on:
    • Direct Costs: General practitioner visits, medication costs (primary and complementary), and necessary diagnostic tests (e.g., HPsAg).
    • Indirect Costs: Absence from work and transportation costs, calculated through patient interviews.
  • Effectiveness Measurement: Successful eradication is defined as a negative HPsAg test result after treatment.
  • Statistical Analysis: Calculate the Cost per Effectiveness (CE) and the Incremental Cost-Effectiveness Ratio (ICER) to compare the overall cost-effectiveness of different therapeutic regimens.
Sample Clinical Workflow for H. Pylori Eradication Trial

The clinical trials referenced provide a clear workflow for evaluating this compound-based therapies [2] [6]. The following diagram outlines a typical study structure:

G Figure 1: H. Pylori Eradication Trial Workflow start Patient Enrollment (Confirmed H. Pylori Infection) randomize Randomization start->randomize group_a Group A (this compound-based Regimen) randomize->group_a group_b Group B (Control/Alternative Regimen) randomize->group_b treat Administer Treatment (10-14 days) group_a->treat group_b->treat monitor Monitor Compliance & Adverse Events treat->monitor post_treatment Post-Treatment Assessment (UBT or Endoscopy at 6-8 weeks) monitor->post_treatment analyze Data Analysis (ITT & PP Analysis) post_treatment->analyze

Key Considerations for Researchers

  • Regional Variability: The efficacy and cost-effectiveness of any regimen, including this compound-based ones, can vary significantly between regions due to local antibiotic resistance patterns and healthcare costs. Local data is crucial [2] [5].
  • Safety and Regulation: While clinical evidence for serious harm in humans is lacking, the potential genotoxic and carcinogenic effects observed in animal studies have led to this compound being banned in food-producing animals in the US, EU, and other regions [4] [3]. This regulatory status is a critical factor for drug development professionals to consider.
  • Optimal Dosing Strategy: Research indicates that a 200 mg daily dose for 14 days offers a favorable balance of high efficacy and tolerability [3]. Higher doses, while potentially more effective, significantly increase the risk of adverse events [5].

References

furazolidone bismuth quadruple therapy vs triple therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety: Furazolidone Regimens at a Glance

Therapy Regimen (Abbreviation) Study Details (Duration, Location) Eradication Rate (Per-Protocol) Eradication Rate (Intention-to-Treat) Common Adverse Effects
Quadruple (OABF) [1] [2] 10 days, Iran 86.6% 83.7% Nausea, fever (occurred in all groups)
Sequential Quadruple (OABM-F) [1] [2] 10 days (5d Metronidazole + 5d this compound), Iran 82.5% 79.8% Nausea, fever (occurred in all groups)
Triple (OAF) [1] [2] 10 days, Iran 90.5% 84.6% Nausea, fever (significantly more frequent)
Bismuth Triple (BTF) [3] 7 days, Rescue therapy 90.9% 85.7% Lower adverse event rate vs. metronidazole quadruple therapy
Triple (this compound + Levofloxacin + PPI) [4] 7 days, Brazil (Rescue therapy) 89% 88% Nausea (most common)
Bismuth Quadruple (with Tetracycline) [5] 12 days, China 92.7% 87.1% 20.2% incidence
Bismuth Quadruple (with this compound) [5] 12 days, China 89.8% 83.9% 37.6% incidence

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the data presented, here is a detailed breakdown of the methodologies commonly employed in these clinical trials.

  • Study Population and Design [1] [2] [5]

    • Participants: Typically adults with confirmed H. pylori infection via rapid urease test and/or histology, often with gastric or duodenal ulcers/erosions.
    • Design: Prospective, randomized clinical trials. Patients are randomly allocated to different treatment groups to minimize bias.
    • Exclusion Criteria: Usually includes allergy to study drugs, recent antibiotic use, pregnancy/lactation, severe concomitant illnesses, and history of gastric surgery.
  • Treatment Regimens and Dosing [1] [2] [5]

    • Medications and dosages are clearly defined. A typical structure is:
      • Proton Pump Inhibitor (PPI): e.g., Omeprazole 20 mg twice daily.
      • Bismuth: e.g., 240 mg twice daily (in quadruple therapies).
      • Antibiotics: e.g., Amoxicillin 1000 mg twice daily; this compound (either 200 mg twice daily or three times daily).
  • Efficacy and Safety Assessment [1] [2] [5]

    • Eradication Confirmation: Successful eradication is primarily confirmed by a negative 14C- or 13C-urea breath test performed at least 4 weeks after treatment completion.
    • Outcome Measures:
      • Per-Protocol (PP) Analysis: Includes only patients who completed the study as planned.
      • Intention-to-Treat (ITT) Analysis: Includes all patients initially assigned to the treatment, providing a more "real-world" estimate.
    • Safety Monitoring: Patients record adverse effects daily. Severity is often graded as mild (no activity limitation), moderate (partial limitation), or severe (profound limitation causing discontinuation).

Key Insights for Clinical & Research Applications

  • High Efficacy in Rescue Therapy: this compound-based regimens are highly effective rescue therapy after initial treatment failure. One study showed 100% success in patients with one prior failure who were this compound-naïve [4].
  • Dose and Duration Considerations: Higher-dose this compound (200 mg twice daily) is associated with increased therapeutic success but also a higher incidence of side effects [6].
  • Safety and Tolerability: While generally manageable, adverse effects like nausea, abdominal pain, and metallic taste are common. A 2021 study found a this compound quadruple regimen had a significantly higher incidence of adverse events (37.6%) compared to a tetracycline-based one (20.2%) [5].
  • Regional Resistance Patterns: The primary advantage of this compound is its very low resistance rates, making it a valuable option in areas with high clarithromycin and metronidazole resistance [1] [2].

Mechanism & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of bismuth quadruple therapy and the general workflow for conducting a clinical trial to compare different eradication regimens.

Start Patient Recruitment & H. pylori Confirmation Randomize Randomization Start->Randomize GroupA Group A: Quadruple Therapy Randomize->GroupA GroupB Group B: Triple Therapy Randomize->GroupB Assess Post-Treatment Assessment: - Efficacy (UBT) - Safety (AEs) - Compliance GroupA->Assess GroupB->Assess Analyze Data Analysis: - PP & ITT Eradication Rates - Adverse Event Rates Assess->Analyze

Conclusion

References

furazolidone antimicrobial susceptibility testing results

Author: Smolecule Technical Support Team. Date: February 2026

Furazolidone Susceptibility Profiles at a Glance

The table below summarizes key susceptibility findings from recent studies:

Bacterial Pathogen Region / Setting Study Period / Year Resistance Rate Key Findings and Context
Campylobacter spp. (C. jejuni, C. coli) [1] Lima, Peru (Pediatric hospital) 2012-2015 0% (0/194 isolates) Sustained efficacy; mean inhibition zone: 43-52 mm. Contrast with high ciprofloxacin (83-97.7%) and rising erythromycin resistance [1]
Helicobacter pylori [2] West Bengal, India 2018-2020 0% (0/88 isolates) No resistance detected, unlike high resistance to levofloxacin (69.3%) and metronidazole (61.4%) [2]
Helicobacter pylori [3] Colombia (Genomic surveillance) 2024 (Published) 0.84% (2/239 isolates) Low resistance; C357T mutation in porD gene identified in a small subset of isolates [3]
Escherichia coli (Lab strain) [4] In vitro study 2025 (Published) Variable (Induced) Novel resistance mutations identified in riboflavin biosynthesis genes (ribB, ribE); confers cross-resistance and diminishes synergy with vancomycin [4]
Trueperella pyogenes & Pseudomonas aeruginosa [5] In vitro study (Veterinary) 2022 (Published) Growth Inhibition Inhibited T. pyogenes growth; sub-inhibitory concentrations reduced P. aeruginosa virulence (biofilm, motility) via quorum-sensing interference [5]

Core Antimicrobial Susceptibility Testing (AST) Protocols

For researchers replicating these findings, the core methodologies are consistent with standard AST practices.

  • Disk Diffusion Method: This common technique uses commercially available 100 μg this compound disks [6].

    • Inoculum Preparation: A bacterial suspension is prepared equivalent to a 0.5 McFarland standard [6].
    • Inoculation and Disk Application: The suspension is spread evenly on a Mueller-Hinton agar plate, and a this compound disk is placed on the surface [6].
    • Incubation and Interpretation: After 18-24 hours of incubation at 35°C, the diameter of the zone of inhibition around the disk is measured. Interpretation varies by organism; for staphylococci, a zone >15 mm indicates susceptibility, while for micrococci, resistance is shown by growth up to the disk edge (≤9 mm) [6].
  • Agar Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

    • Preparation: this compound is incorporated into serial dilutions within agar plates [2].
    • Inoculation and MIC Reading: Plates are inoculated and incubated. The lowest concentration that prevents visible growth is the MIC. Studies report MICs for susceptible Campylobacter isolates as predominantly <0.125 μg/mL [1].

Mechanisms of Action and Emerging Resistance

Understanding this compound's mechanisms and resistance pathways is crucial for drug development.

  • Mechanism of Action: this compound is a broad-spectrum nitrofuran antibiotic. Its primary mechanism involves targeting bacterial DNA, inducing cross-links that block replication and transcription [7] [8]. It also inhibits key enzymatic reactions, such as the decarboxylation of pyruvate to acetyl coenzyme A, disrupting cellular energy production [8].

  • Emerging Resistance Mechanisms: While resistance remains low, studies have identified specific genetic mutations.

    • In H. pylori, resistance is linked to mutations in the porD and oorD genes, which are part of the pyruvate and 2-oxoglutarate oxidoreductase systems. Key mutations include G353A, A356G, and C357T in porD [9] [3].
    • In E. coli, novel resistance arises from mutations in riboflavin biosynthesis genes (ribB and ribE). These mutations decrease the activity of nitroreductase enzymes (NfsA and NfsB), which are required to activate the this compound prodrug. This pathway can also confer resistance to the synergistic combination of this compound and vancomycin [4].

The experimental workflow for investigating these resistance pathways can be visualized as follows:

Start Start: Isolate this compound-Resistant Mutants Step1 Whole-Genome Sequencing Start->Step1 Step2 Identify Mutated Genes (e.g., ribB, ribE, porD, oorD) Step1->Step2 Step3 Functional Validation (Gene Knockout/Complementation) Step2->Step3 Step4 Mechanistic Assays (Nitroreductase activity, MIC determination, Fitness cost) Step3->Step4 End Confirm Resistance Mechanism Step4->End

Research Implications and Strategic Applications

The collected data supports several key strategic considerations for researchers and drug development professionals.

  • A Viable Alternative for Resistant Infections: this compound's sustained efficacy against Gram-negative pathogens like Campylobacter and H. pylori in the face of high fluoroquinolone and macrolide resistance makes it a promising candidate for inclusion in salvage therapy regimens, especially in resource-limited settings [1] [3] [2].
  • The Anti-Virulence Strategy: Beyond direct killing, sub-inhibitory concentrations of this compound can disrupt quorum-sensing in *P. aeruginosa*. This anti-virulence effect, which reduces biofilm formation and motility, presents a complementary approach to traditional bactericidal strategies [5].
  • Understanding Fitness Costs of Resistance: Mutations conferring this compound resistance, such as those in ribB/ribE, often impose a significant fitness cost on bacteria, potentially limiting their spread in the absence of antibiotic pressure. This is a positive sign for the drug's long-term utility [4].

References

Comparative Overview: Furazolidone vs. Nitrofurantoin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Furazolidone Nitrofurantoin
Primary Clinical Indications Gastrointestinal infections (e.g., bacterial diarrhea, giardiasis) [1]; Helicobacter pylori eradication regimens (in some countries) [2] Uncomplicated lower urinary tract infections (treatment and prophylaxis) [3]
Antimicrobial Spectrum Broad-spectrum: Gram-positive & Gram-negative bacteria (e.g., E. coli, Shigella, Salmonella, Staphylococcus), some protozoa (Giardia, Trichomonas) [1] [4] Primarily Gram-positive & Gram-negative uropathogens (e.g., E. coli, Enterococci, S. saprophyticus); less active against Proteus, Pseudomonas, Serratia [5] [4] [3]
Mechanism of Action Reduced by bacterial nitroreductases to active intermediates that inhibit multiple bacterial enzyme systems and macromolecules [4]. Reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomes, and enzymes involved in DNA, RNA, and cell wall synthesis [6] [3].
Pharmacokinetics Substantially absorbed (65-70%) from the GI tract [1]. Well absorbed in the GI tract; macrocrystalline form is slower [3].
Key Toxicity & Warnings GI effects (nausea, vomiting); disulfiram-like reaction with alcohol; monoamine oxidase (MAO) inhibition; potential for hemolytic anemia [1]. GI effects (nausea, anorexia, diarrhea); acute/subacute/chronic pulmonary reactions; peripheral neuropathy; hepatotoxicity; hemolytic anemia in G6PD deficiency [3].
Current Status & Use Not commercially available in the U.S. [1]; use is limited in many countries. First-line therapy for uncomplicated UTIs; resistance remains rare despite decades of use [3].

Experimental Data and Protocols

For researchers, the key experiments for comparing these drugs involve assessing antimicrobial activity and investigating resistance mechanisms.

Antimicrobial Susceptibility Testing (AST)

This standard protocol determines the in vitro effectiveness of a drug against specific bacterial strains.

  • Method: Broth microdilution or disk diffusion, performed according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) [6].
  • Procedure:
    • Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus).
    • Expose the bacterium to serial dilutions of nitrofurantoin or this compound.
    • Incubate the plates under appropriate conditions (e.g., 35±2°C for 16-20 hours).
    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. For nitrofurantoin, CLSI breakpoints for UTI isolates are: Susceptible ≤ 32 µg/mL, Resistant ≥ 128 µg/mL [6].
  • Key Findings: A 1978 comparative study of five nitrofurans against 201 microbial strains found that while both drugs were active against common pathogens like E. coli and Staphylococcus, this compound was one of the most active compounds against these species. The study also noted that Klebsiella aerogenes was less sensitive, and Proteus spp. and Pseudomonas aeruginosa were largely resistant to all nitrofurans tested [5].
Investigating Resistance Mechanisms

For nitrofurantoin, resistance in bacteria like E. coli is primarily linked to chromosomal mutations.

  • Method: PCR and DNA sequencing to identify mutations in genes encoding nitroreductase enzymes [6].
  • Procedure:
    • Isolate genomic DNA from nitrofurantoin-resistant and susceptible (control) bacterial strains.
    • Amplify key target genes (nfsA, nfsB, and ribE) via PCR.
    • Sequence the amplified genes and compare them to reference sequences from susceptible strains.
    • Analyze sequences for deleterious mutations that impair the enzyme's ability to activate the drug. For example, mutations like G130D in NfsA or W46R in NfsB have been associated with resistance [6].
  • Key Findings: A 2025 study on uropathogenic E. coli (UPEC) confirmed that deleterious mutations in the nfsA and nfsB genes are the primary drivers of nitrofurantoin resistance, rather than plasmid-mediated efflux pumps like oqxAB in the studied isolates [6].

The following diagram illustrates the common mechanism of action for nitrofurans and the primary pathway to resistance.

G BacterialCell Bacterial Cell Nitroreductase Nitroreductase Enzymes (nfsA, nfsB) BacterialCell->Nitroreductase NitrofuranDrug Nitrofurantoin/Furazolidone NitrofuranDrug->BacterialCell ActiveIntermediates Reactive Intermediates Nitroreductase->ActiveIntermediates Activation Inhibition Inhibition of: • Protein Synthesis • DNA/RNA Synthesis • Aerobic Energy Metabolism • Cell Wall Synthesis ActiveIntermediates->Inhibition BacterialDeath Bacterial Cell Death Inhibition->BacterialDeath Resistance Acquired Resistance Mutation Mutations in nfsA/nfsB genes Resistance->Mutation NoActivation Failed Drug Activation Mutation->NoActivation Leads to NoActivation->Nitroreductase

Important Considerations for Researchers

  • Regional Variations: Much of the recent clinical data on this compound, especially for H. pylori eradication, comes from countries like China, Iran, Brazil, and Peru, where it remains a low-cost option [2].
  • Safety Profiles Drive Regulatory Status: The ban on the use of nitrofurans in food-producing animals in the EU and the limited availability of this compound in human medicine are primarily due to safety concerns, including carcinogenic potential and notable adverse effects [1] [4].
  • Environmental Impact: Studies on biodegradation show that these drugs behave differently in microbial ecosystems. This compound is more readily degraded (65% in 10 days) by wastewater microbial consortia compared to nitrofurantoin (20% in 10 days), which also alters the consortium's carbon consumption patterns [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow odorless solid; [Merck Index]
Solid

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

225.03857033 Da

Monoisotopic Mass

225.03857033 Da

Heavy Atom Count

16

LogP

-0.04 (LogP)
log Kow= -0.04

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Light yellow to yellow crystalline powder.

Melting Point

254-256
255 °C
MP: 254-256 °C (decomposes)
MP: 275 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J9CPU3RE0

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 51 companies with hazard statement code(s):;
H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (87.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the specific and symptomatic treatment of bacterial or protozoal diarrhea and enteritis caused by susceptible organisms.

Therapeutic Uses

Furazolidone is used in the treatment of cholera when anti-infective therapy is indicated as an adjunct to fluid and electrolyte replacement.
Furazolidone is used for the specific and symptomatic treatment of diarrhea and enteritis caused by susceptible bacteria or protozoa.
Furazolidone ... often is prescribed /to treat giardiasis in/ children because the drug is available in a pleasant liquid formulation. ... Furazolidone is the only drug currently approved by the US FDA for treatment of giardiasis.

Pharmacology

Furoxone has a broad antibacterial spectrum covering the majority of gastrointestinal tract pathogens including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia. Its bactericidal activity is based upon its interference with DNA replication and protein production; this antimicrobial action minimizes the development of resistant organisms.
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX06 - Furazolidone

Mechanism of Action

Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug leading to high levels of mutations (transitions and transversions) in the bacterial chromosome.
We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.

Vapor Pressure

0.0000026 [mmHg]

Pictograms

Health Hazard

Health Hazard

Other CAS

67-45-8

Absorption Distribution and Excretion

Radiolabeled drug studies indicate that furazolidone is well absorbed following oral administration
After a single oral dose of 100 mg/kg body weight to rats, only 3% of the dose was recovered in the feces as unmetabolized compound.

Metabolism Metabolites

Furazolidone is rapidly and extensively metabolized; the primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative. Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH). AOZ is responsible for monoamine oxidase inhibition. Detoxification and elimination of the drug is done primarily by conjugation with glutathione.
In vitro metabolism of furazolidone by milk xanthine oxidase and rat liver homogenate yielded approximately equal amounts (30%) of 2,3-dihydro-3-cyano-methyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidine-3-yl)imi nomethylfuro(2,3b)furan, and 3-(4-cyano-2-oxobutyl-lideneamino)-2-oxazolidone. The latter was also isolated from the urine of rabbits given on oral dose of furazolidone.
Furazolidone is an antimicrobial compound used in human and veterinary medicine. The aim of this investigation was to determine its genotoxic capacity in vitro and in vivo. We used the human lymphocyte culture system to detect the effect of 2.0, 4.0, 6.0, 8.0, or 10.0 ug/ml, and the mouse bone marrow assay to determine the effect of 8.6, 30.0, or 75.0 mg/kg furazolidone. In both systems we determined the frequency of sister-chromatid exchanges (SCE), the cell proliferation kinetics (CPK), and the mitotic index (MI). The in vitro results showed a significant SCE increase starting from the second dose tested and a CPK and MI decrease starting from the third dose. The in vivo results showed a SCE increase with the two high doses tested, but no significant modification was found in the CPK and MI with the three doses tested in the experiment.
In vitro metabolism of furazolidone (N-(5-nitro-2-furfuryliden)-3-amino-2-oxazolidone) was investigated by using milk xanthine oxidase and rat liver 9000 g supernatant. A new type of reduction product was isolated as 1 of the main metabolites from the incubation mixture and it was tentatively identified as 2,3-dihydro-3-cyanomethyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidin-3-yl)imino methyl-furo(2,3-b)furan. The formation of N-(5-amino-2-furfurylidene)-3-amino-2-oxazolidone as a minor metabolite of nitrofuran in a milk xanthine oxidase system was demonstrated. The aminofuran derivative was easily degraded by milk xanthine oxidase under aerobic, but not anaerobic, conditions. The degradation appears to be due to superoxide anion radicals, hydroxy radicals and/or singlet O2, which are produced in this enzyme system. (Furazolidone, an antibacterial nitrofuran widely used as a veterinary medicine, was mutagenic in Escherichia coli WP2 and Salmonella typhimurium TA100 and tumorigenic in rats).

Wikipedia

Furazolidone

Drug Warnings

After use of furazolidone as a drug, acute nausea, emesis, occasional diarrhea, abdominal pain and intestinal bleeding were observed; hepatic damage, as evidenced by biochemical tests, and peripheral neuropathy were also seen.
Nausea and vomiting are the most common side effects of oral furazolidone therapy; abdominal pain and diarrhea occasionally occur. These effects can be minimized or eliminated by reducing dosage or discontinuing the drug.
Hypersensitivity reactions to oral furazolidone have occurred in a small number of patients and generally subside with discontinuance of the drug. Hypersensitivity reactions include a fall in blood pressure, angioedema, fever, arthralgia, urticaria, and a vesicular or morbilliform rash. Erythema multiforme, pulmonary infiltration, and pulmonary eosinophilia also have been reported and may be due to hypersensitivity.
Headache and malaise occur occasionally with oral furazolidone therapy and can be minimized or eliminated by reducing dosage or discontinuing the drug. Following oral furazolidone administration, hypoglycemia, agranulocytosis, and, in one patient, partial deafness and dizziness have also been reported. Rarely, some patients receiving oral furazolidone experience a disulfiram-like reaction to alcohol. Polyneuritis and hemolytic anemia (in patients with glucose-6-phosphate dehydrogenase deficiency and in neonates) also have been reported rarely.
For more Drug Warnings (Complete) data for FURAZOLIDONE (6 total), please visit the HSDB record page.

Biological Half Life

10 minutes

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepn: GB 735136; G. Gever, US 2742462; G.D. Drake et al., US 2759931; G. Gever, C.J. O'Keefe, US 2927110 (1955, 1956, 1956, 1960 all to Norwich); G. Gever et al., J. Am. Chem. Soc. 77, 2277 (1955).

General Manufacturing Information

2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-: ACTIVE
Carcinogenic potential
First produced in 1953 as a veterinary medicinal and feed additive

Analytic Laboratory Methods

Thin-layer chromatography, high-pressure liquid chromatography, UV adsorption spectrophotometry or a combination of these techniques.

Interactions

Rarely, patients receiving oral furazolidone have exhibited a disulfiram-like reaction to alcohol characterized by flushing, slight temperature elevation, hypotension, dyspnea, and, in some cases, a sense of constriction in the chest.

Dates

Last modified: 08-15-2023
1: Deng S, Tang S, Dai C, Zhou Y, Yang X, Li D, Xiao X. P21(Waf1/Cip1) plays a
2: Shahrokhian S, Naderi L, Ghalkhani M. Modified glassy carbon electrodes based
3: Alam MI, Paget T, Elkordy AA. Formulation and advantages of furazolidone in
4: Martínez-Puchol S, Gomes C, Pons MJ, Ruiz-Roldán L, Torrents de la Peña A,
5: Yu Q, Fang W, Zhu N, Zheng X, Na R, Liu B, Meng L, Li Z, Li Q, Li X.
6: Sun Y, Tang S, Xiao X. The Effect of GADD45a on Furazolidone-Induced S-Phase
7: Talebi Bezmin Abadi A. Furazolidone and Helicobacter pylori Treatment. Middle
8: Mokhtare M, Hosseini V, Tirgar Fakheri H, Maleki I, Taghvaei T, Valizadeh SM,
9: Deng S, Tang S, Zhang S, Zhang C, Wang C, Zhou Y, Dai C, Xiao X. Furazolidone
10: Shan H, Wei J, Zhang M, Lin L, Yan R, Zhu Y, Zhang R. Calreticulin is
11: Passos SR, Rodrigues Tde A, Madureira AP, Giunchetti RC, Zanini MS. Clinical
12: Hosseini V, Mokhtare M, Gholami M, Taghvaei T, Maleki I, Valizadeh M, Bari Z,
13: Zhang Y, Gao W, Cheng H, Zhang X, Hu F. Tetracycline- and
14: Xie Y, Zhu Y, Zhou H, Lu ZF, Yang Z, Shu X, Guo XB, Fan HZ, Tang JH, Zeng XP,
15: Hajaghamohammadi A, Safiabadi Tali SH, Samimi R, Oveisi S, Kazemifar AM. Low
16: Liu X, Cheng H, Gao W, Dong X, Hu F. [Efficacy and safety of 14-day
17: Lü Z, Xie Y, Lü N, Zhou H, Liu Z, Zhu X, Chen Y, He X, Liu D, Ma J. [Efficacy
18: Jester EL, Abraham A, Wang Y, El Said KR, Plakas SM. Performance evaluation
19: Yin K, Zhang W, Chen L. Pyoverdine secreted by Pseudomonas aeruginosa as a
20: Sun Y, Tang S, Jin X, Zhang C, Zhao W, Xiao X. Involvement of the p38 MAPK

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